Product packaging for Fosfomycin monosodium(Cat. No.:CAS No. 33996-10-0)

Fosfomycin monosodium

Cat. No.: B12703553
CAS No.: 33996-10-0
M. Wt: 160.04 g/mol
InChI Key: JHXHBFDOOUMZSP-LJUKVTEVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fosfomycin Monosodium Salt is a research-grade compound offered for investigative applications in microbiology and antibacterial research. Fosfomycin is a broad-spectrum, bactericidal antibiotic that originates from Streptomyces species and is now produced synthetically . Its primary mechanism of action is the irreversible inhibition of the bacterial enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase (MurA) . This enzyme catalyzes the first committed step in peptidoglycan cell wall biosynthesis, and its inhibition effectively disrupts cell wall formation in both Gram-positive and Gram-negative bacteria . The unique epoxide structure of fosfomycin allows it to covalently modify an active-site cysteine residue in the MurA enzyme . Researchers value fosfomycin for its activity against a range of multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and various Enterobacteriaceae producing extended-spectrum β-lactamases (ESBLs) . Its low molecular weight and minimal protein binding contribute to extensive tissue distribution and notable penetration into biofilms, making it a compound of interest for studying difficult-to-treat infections . Furthermore, fosfomycin demonstrates in vitro synergistic effects when combined with other antibiotic classes such as β-lactams, aminoglycosides, and carbapenems, providing a valuable tool for exploring combination therapies against resistant organisms . This product, this compound Salt, is provided specifically for applications in basic life science research, antimicrobial mechanism studies, and in vitro assay development. It is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6NaO4P B12703553 Fosfomycin monosodium CAS No. 33996-10-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

33996-10-0

Molecular Formula

C3H6NaO4P

Molecular Weight

160.04 g/mol

IUPAC Name

sodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate

InChI

InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m0./s1

InChI Key

JHXHBFDOOUMZSP-LJUKVTEVSA-M

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)[O-].[Na+]

Canonical SMILES

CC1C(O1)P(=O)(O)[O-].[Na+]

Origin of Product

United States

Molecular and Biochemical Mechanism of Antimicrobial Action

Inhibition of Peptidoglycan Biosynthesis Pathway

Fosfomycin (B1673569) monosodium effectively halts the production of peptidoglycan, an essential polymer that provides structural integrity to the bacterial cell wall. cabidigitallibrary.orgbiomol.com This inhibition occurs at the very first committed step of the peptidoglycan biosynthesis pathway. nih.govacs.orgnih.gov

The primary molecular target of fosfomycin monosodium is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. nih.govdrugbank.comacs.org This enzyme is responsible for catalyzing the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). frontiersin.orgfrontiersin.org This reaction is a critical step in the formation of UDP-N-acetylmuramic acid, a fundamental precursor for peptidoglycan synthesis. drugbank.comresearchgate.net By inhibiting MurA, fosfomycin effectively blocks the entire downstream pathway of cell wall construction, leading to cell lysis and death. researchgate.netnih.gov

Fosfomycin's ability to inhibit MurA is rooted in its structural similarity to the enzyme's natural substrate, phosphoenolpyruvate (PEP). nih.govnih.govnih.gov This molecular mimicry allows fosfomycin to act as a competitive analogue of PEP, binding to the active site of the MurA enzyme. acs.orgfrontiersin.orgresearchgate.net The competition between fosfomycin and PEP for the same binding site is a key aspect of its inhibitory mechanism. nih.gov

CompoundRoleInteraction with MurA
This compoundInhibitorActs as a molecular mimic of PEP and binds to the active site. acs.orgfrontiersin.orgresearchgate.net
Phosphoenolpyruvate (PEP)Natural SubstrateBinds to the active site to initiate the enzymatic reaction. nih.govnih.govnih.gov

Upon binding to the MurA active site, fosfomycin forms an irreversible covalent bond with a specific cysteine residue. nih.govacs.orgfrontiersin.org In Escherichia coli, this critical residue is Cys115. nih.govfrontiersin.orgnih.gov The nucleophilic thiol group of the cysteine residue attacks the epoxide ring of fosfomycin, leading to the opening of the ring and the formation of a stable thioether bond. frontiersin.orgfrontiersin.org This covalent modification permanently inactivates the MurA enzyme, preventing it from carrying out its catalytic function. drugbank.comdrugbank.comresearchgate.net

By targeting the MurA enzyme, this compound intervenes at the earliest committed step in the synthesis of the bacterial cell wall. nih.govnih.govresearchgate.net This early-stage inhibition is a highly effective strategy, as it prevents the formation of the essential building blocks required for peptidoglycan assembly. drugbank.comresearchgate.net The disruption of this fundamental process ultimately compromises the structural integrity of the bacterial cell, leading to its demise. researchgate.netnih.gov

Interaction with UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA)

Bacterial Transport Systems for Fosfomycin Internalization

For fosfomycin to exert its antimicrobial effect, it must first be transported into the bacterial cytoplasm where the MurA enzyme is located. nih.govdovepress.com Bacteria have evolved specific transport systems for the uptake of essential nutrients, and fosfomycin cleverly hijacks these systems to gain entry into the cell. nih.govfrontiersin.org

One of the primary routes for fosfomycin entry into bacterial cells is through the glycerol-3-phosphate (GlpT) permease system. nih.govfrontiersin.org This transport system is normally responsible for the uptake of glycerol-3-phosphate, a key metabolite in lipid biosynthesis and energy metabolism. nih.gov Due to its structural resemblance to glycerol-3-phosphate, fosfomycin is recognized and actively transported across the bacterial cell membrane by the GlpT permease. nih.govresearchgate.netresearchgate.net The basal level of GlpT expression is generally sufficient for fosfomycin uptake. nih.gov In some bacteria, such as Pseudomonas aeruginosa, the GlpT system appears to be the sole transporter for fosfomycin. nih.gov

Transport SystemNatural SubstrateRole in Fosfomycin Uptake
Glycerol-3-Phosphate (GlpT) PermeaseGlycerol-3-PhosphatePrimary transport system for fosfomycin in many bacteria. nih.govfrontiersin.org

Hexose-6-Phosphate (UhpT) Transport System

This compound gains entry into bacterial cells by exploiting nutrient transport systems. One of the primary conduits for its uptake is the Hexose-6-Phosphate (UhpT) transport system. nih.govresearchgate.netdrugbank.com This system is an inducible inner membrane transporter primarily responsible for the uptake of hexose (B10828440) phosphates, such as glucose-6-phosphate (G6P), which serves as a carbon source for the bacterium. nih.govnih.gov The expression of the UhpT transporter is induced by its substrate, glucose-6-phosphate. nih.govnih.gov

The structural similarity of fosfomycin to natural substrates of the UhpT system allows it to be recognized and transported into the cytoplasm. nih.gov The UhpT system is predominantly found in Enterobacteriaceae, with the exception of Proteus species, and has also been identified in S. aureus. nih.gov Consequently, the presence and functionality of this transport system are critical determinants of fosfomycin's efficacy against these pathogens.

Mutations within the genes encoding the UhpT system can significantly impact bacterial susceptibility to fosfomycin. Strains with defects in the uhp genes often exhibit resistance to fosfomycin due to impaired uptake of the antibiotic. nih.gov In some clinical isolates of E. coli, high-level fosfomycin resistance has been associated with the simultaneous inactivation of both the GlpT and UhpT transport pathways. nih.gov

Table 1: Characteristics of the UhpT Transport System in Relation to this compound

Feature Description References
Primary Function Transport of hexose phosphates, such as glucose-6-phosphate (G6P), across the bacterial inner membrane. nih.govnih.gov
Role in Fosfomycin Uptake Serves as a primary transport system for fosfomycin into the bacterial cytoplasm. nih.govresearchgate.netdrugbank.com
Inducer Glucose-6-phosphate (G6P). nih.govnih.gov
Bacterial Distribution Primarily found in Enterobacteriaceae (excluding Proteus spp.) and S. aureus. nih.gov
Mechanism of Resistance Mutations in the uhp genes leading to an impaired or non-functional transporter, thus reducing fosfomycin influx. nih.gov

Molecular Mechanisms of Transporter Utilization

The ability of this compound to utilize bacterial transport systems is a cornerstone of its antimicrobial activity. Its molecular structure mimics that of natural substrates for two key transporters: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate (B84403) transporter (UhpT). nih.gov This molecular mimicry allows fosfomycin to be actively transported into the bacterial cell, where it can reach its intracellular target, the MurA enzyme. nih.govfrontiersin.org

In addition to the well-established roles of the GlpT and UhpT systems, recent research has indicated the involvement of the fructose (B13574) phosphotransferase system (PTS) in fosfomycin transport in Escherichia coli. nih.govcsic.escsic.es Studies have demonstrated that the deletion of genes encoding both fructose-specific and general PTS proteins leads to a significant increase in fosfomycin resistance. nih.govcsic.es Notably, the inactivation of genes associated with the PTS has been shown to increase fosfomycin resistance by up to 256-fold, a substantially greater increase than the 2-fold resistance observed with the inactivation of the UhpT transporter alone. nih.govcsic.es This suggests that the PTS may play a more significant role in fosfomycin transport in E. coli than previously understood.

The intracellular accumulation of fosfomycin is a critical factor for its bactericidal effect. A decline in this accumulation is observed when either the UhpT or the PTS is absent. However, mutations in the PTS are associated with a more substantial decrease in the intracellular concentration of the antibiotic. nih.govcsic.es

**Table 2: Comparison of this compound Transport Systems in *E. coli***

Transport System Natural Substrate(s) Impact of Inactivation on Fosfomycin Resistance References
UhpT Hexose phosphates (e.g., Glucose-6-phosphate) 2-fold increase in resistance nih.govcsic.es
PTS Fructose Up to 256-fold increase in resistance nih.govcsic.es

Modulatory Effects on Penicillin-Binding Proteins (PBPs)

Beyond its primary mechanism of inhibiting cell wall synthesis at an early stage, this compound also exhibits modulatory effects on Penicillin-Binding Proteins (PBPs). PBPs are a group of enzymes essential for the final stages of peptidoglycan synthesis, and they are the primary targets of β-lactam antibiotics.

In a study involving both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, fosfomycin was found to induce modifications in the PBP profile. nih.gov Specifically, it increased the expression of PBP2. nih.gov This finding suggests that PBP2 is an inducible protein and that its expression can be influenced by the presence of fosfomycin. The only PBP that remained unaffected by fosfomycin in this study was PBP3. nih.gov

Conversely, in Pseudomonas aeruginosa, fosfomycin has been observed to have an antagonistic effect with certain β-lactam antibiotics. This antagonism is, in part, attributed to fosfomycin's ability to decrease the expression of PBP3. nih.gov It is suggested that products resulting from fosfomycin-induced cell wall damage may interact with a regulatory system that controls the production of both PBPs and β-lactamases. nih.gov

These findings indicate that fosfomycin can alter the expression of key PBPs in both Gram-positive and Gram-negative bacteria, which may have implications for its synergistic or antagonistic interactions with other cell wall-active antibiotics.

Table 3: Observed Modulatory Effects of this compound on Penicillin-Binding Proteins (PBPs)

Bacterial Species PBP Affected Observed Effect References
Staphylococcus aureus PBP2 Increased expression nih.gov
Staphylococcus aureus PBP3 No effect nih.gov
Pseudomonas aeruginosa PBP3 Decreased expression nih.gov

Molecular and Genetic Mechanisms of Antimicrobial Resistance

Enzymatic Inactivation of Fosfomycin (B1673569)

The enzymatic inactivation of fosfomycin is a significant mechanism of resistance observed in various bacteria. This process involves the modification of the fosfomycin molecule by specific enzymes, which ultimately leads to the loss of its antibacterial activity. The primary mechanisms of enzymatic inactivation are the cleavage of the epoxide ring and the phosphorylation of the phosphonate (B1237965) group. Several enzymes, including FosA, FosB, FosX, and FosC, have been identified to catalyze these reactions. mdpi.comnih.gov

FosA, FosB, and FosX are metalloenzymes that belong to the glyoxalase superfamily. nih.govnih.gov These enzymes inactivate fosfomycin by catalyzing the nucleophilic addition of a substrate to the C1 carbon of the epoxide ring, leading to its opening. nih.govmdpi.com While they share a common overarching mechanism, they differ in their substrate specificity and the metallic cofactors they require for their activity.

Interactive Data Table: Comparison of FosA, FosB, and FosX Enzymes

EnzymeSubstrateMetal Cofactor(s)Catalytic Action
FosA Glutathione (B108866)Mn²⁺ and K⁺Opens the epoxide ring by adding glutathione. mdpi.comnih.govasm.org
FosB BacillithiolMn²⁺ or Mg²⁺Opens the epoxide ring by adding bacillithiol. nih.govnih.gov
FosX WaterMn²⁺Opens the epoxide ring through hydrolysis. mdpi.comnih.gov

FosA is a glutathione S-transferase that utilizes glutathione as a substrate to inactivate fosfomycin. mdpi.comfrontiersin.org This enzyme is dependent on the presence of Mn²⁺ and K⁺ ions for its catalytic activity. nih.govasm.org The reaction catalyzed by FosA involves the addition of glutathione to the epoxide ring of fosfomycin, rendering the antibiotic ineffective. mdpi.com FosA enzymes are commonly found in Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli, and can be encoded on either the chromosome or plasmids. nih.govasm.orgfrontiersin.org The presence of plasmid-mediated fosA genes, such as fosA3, is a significant concern as it contributes to the horizontal transfer of fosfomycin resistance among clinically relevant pathogens. nih.govasm.org

FosB is a thiol-S-transferase that confers fosfomycin resistance, primarily in low-G+C Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govdntb.gov.ua Unlike FosA, FosB utilizes bacillithiol, a low-molecular-weight thiol found in these bacteria, as its primary substrate. nih.govnih.gov The enzyme can also use L-cysteine as a substrate, albeit less efficiently. nih.gov FosB is a divalent metal-dependent enzyme, with studies indicating a preference for Mn²⁺. nih.govvanderbilt.edu The inactivation of fosfomycin by FosB occurs through the conjugation of bacillithiol to the antibiotic's epoxide ring. nih.govdartmouth.edu Disruption of either the fosB gene or the bacillithiol biosynthesis pathway has been shown to significantly increase susceptibility to fosfomycin in S. aureus. nih.govnih.gov

FosX is a metalloenzyme that inactivates fosfomycin through a hydrolytic mechanism. nih.govnih.gov This enzyme is an Mn²⁺-dependent epoxide hydrolase that uses water as its substrate to break the epoxide ring of fosfomycin. mdpi.comnih.gov FosX enzymes have been identified in various bacteria, including Listeria monocytogenes and Clostridium botulinum. mdpi.comnih.gov By catalyzing the addition of a water molecule, FosX effectively neutralizes the antibacterial activity of fosfomycin.

FosC enzymes represent a different mechanism of fosfomycin inactivation that involves phosphorylation rather than epoxide ring cleavage. nih.govmdpi.com These enzymes are kinases that catalyze the transfer of a phosphate (B84403) group from ATP to the phosphonate moiety of fosfomycin. nih.govmdpi.com This modification prevents the antibiotic from binding to its target, MurA. The protein from Pseudomonas syringae called FosC has been shown to mediate fosfomycin resistance by using ATP as a co-substrate. ebi.ac.uk However, further research has indicated that the FosC from P. syringae is an ortholog of FomA, another fosfomycin kinase. nih.govnih.gov A plasmid-mediated gene, fosC2, has also been identified in E. coli. nih.govmdpi.com

In addition to FosC, other kinases have been identified, particularly in fosfomycin-producing organisms, that play a role in resistance through phosphorylation. nih.gov In Streptomyces species, two kinases, FomA and FomB, work sequentially to modify fosfomycin. nih.govmdpi.com FomA, which shares homology with the amino acid kinase family, catalyzes the phosphorylation of fosfomycin to fosfomycin monophosphate in the presence of ATP and Mg²⁺. nih.govebi.ac.uk Subsequently, FomB phosphorylates fosfomycin monophosphate to yield fosfomycin diphosphate. ebi.ac.uk These phosphorylation steps detoxify the antibiotic within the producing organism, serving as a self-resistance mechanism. nih.govmdpi.com

Genetic Determinants and Plasmid-Mediated Transmission

The dissemination of fosfomycin resistance is significantly facilitated by mobile genetic elements, particularly plasmids, which carry genes encoding fosfomycin-modifying enzymes. frontiersin.orgnih.govnih.gov These enzymes inactivate the antibiotic, rendering it ineffective. The most clinically significant of these are the FosA-type enzymes. frontiersin.orgasm.org

The primary mechanism of plasmid-mediated resistance involves the enzymatic modification of fosfomycin. nih.govmicrobiologyresearch.org Several families of fosfomycin-inactivating enzymes have been identified, including FosA, FosB, FosC, and FosX. nih.govnih.gov These enzymes catalyze the opening of the epoxide ring of fosfomycin through the addition of molecules like glutathione, bacillithiol, or water, thereby neutralizing its antibacterial activity. asm.orgnih.gov

The genes encoding these enzymes, such as fosA3, are frequently located on plasmids, often within transposons like those flanked by IS26 insertion sequences. frontiersin.orgfrontiersin.org This association with mobile genetic elements promotes their transfer between different bacterial species and strains. For instance, the fosA3 gene is often found on various plasmid types, including IncFII, IncI1, IncN, and IncHI2, which are common in Enterobacterales. frontiersin.org Studies have highlighted the global spread of fosA3, particularly in E. coli and K. pneumoniae, often co-localizing with genes conferring resistance to other critical antibiotics like extended-spectrum β-lactamases (ESBLs) and carbapenems. frontiersin.orgfrontiersin.orgfrontiersin.org This co-localization poses a significant therapeutic challenge.

The prevalence of plasmid-mediated fosfomycin resistance varies geographically and by bacterial species. In China, for example, fosA3 is the predominant plasmid-mediated resistance mechanism in Enterobacteriaceae from both animal and human sources. frontiersin.org Similarly, fosA5 has been identified as a prevalent resistance determinant in carbapenem-resistant K. pneumoniae. microbiologyresearch.orgfrontiersin.org The successful spread of these genes is attributed to their association with highly mobile plasmids and insertion sequences. frontiersin.org

Table 1: Key Plasmid-Mediated Fosfomycin Resistance Genes

Gene Enzyme Family Mechanism of Action Common Bacterial Hosts Associated Mobile Elements
fosA3 FosA Glutathione S-transferase E. coli, K. pneumoniae Plasmids (IncFII, IncI1), Transposons (IS26)
fosA5 FosA Glutathione S-transferase K. pneumoniae Plasmids
fosA FosA Glutathione S-transferase Enterobacter cloacae, Serratia marcescens Plasmids, Transposons (Tn2921)
fosC2 FosC Phosphatase Enterobacterales Plasmids

Reduced Bacterial Uptake and Permeability Alterations

A primary mechanism of fosfomycin resistance is the reduction of its intracellular concentration by altering the transport systems responsible for its uptake. frontiersin.orgfrontiersin.org Fosfomycin enters the bacterial cell by mimicking sugar phosphates, utilizing the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate transporter (UhpT). nih.govoup.commdpi.com

The GlpT transporter is a key portal for fosfomycin entry into the bacterial cytoplasm. nih.govmdpi.com Mutations within the glpT gene can lead to a non-functional or inactivated transporter, significantly reducing fosfomycin uptake and thereby conferring resistance. nih.govmdpi.commcmaster.ca This is a common mechanism for the development of fosfomycin resistance, particularly in species like Pseudomonas aeruginosa, where GlpT is the sole transporter for the antibiotic. nih.govmdpi.comnih.gov Inactivation of glpT in P. aeruginosa can lead to a dramatic increase in the minimum inhibitory concentration (MIC) of fosfomycin. nih.govnih.gov

In Escherichia coli and Staphylococcus aureus, while both GlpT and UhpT are present, mutations in glpT still contribute significantly to resistance. nih.govfrontiersin.orgfrontiersin.org Studies have identified various types of mutations in glpT, including point mutations leading to amino acid substitutions and nonsense mutations resulting in truncated, non-functional proteins. frontiersin.org

The UhpT system, which transports hexose phosphates like glucose-6-phosphate, serves as a second, inducible pathway for fosfomycin uptake in many bacteria, including E. coli and S. aureus. frontiersin.orgnih.govfrontiersin.org Similar to GlpT, mutations in the uhpT gene can impair fosfomycin transport, leading to resistance. nih.govfrontiersin.org The complete loss of the UhpT protein can result in high-level fosfomycin resistance. frontiersin.org

Mutations in uhpT are frequently found in clinical isolates resistant to fosfomycin. frontiersin.org In some bacteria, such as S. aureus, mutations in uhpT may play a more significant role in fosfomycin resistance than mutations in glpT. nih.govfrontiersin.org The inactivation of both glpT and uhpT transporters can lead to very high levels of resistance. nih.govoup.comfrontiersin.org

The expression of both glpT and uhpT is subject to complex regulatory control, and alterations in these regulatory pathways can lead to fosfomycin resistance. A key global regulator is the cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex. nih.govoup.comnih.gov High intracellular levels of cAMP are necessary for the full expression of both transporter genes in Enterobacterales. nih.govnih.gov

The synthesis of cAMP is dependent on the enzyme adenylate cyclase, encoded by the cyaA gene. nih.gov The activity of this enzyme is linked to the phosphotransferase system (PTS), particularly the PtsI protein. nih.govnih.gov Consequently, mutations in cyaA or ptsI lead to decreased intracellular cAMP levels. nih.govnih.govresearchgate.net This reduction in cAMP results in diminished expression of both GlpT and UhpT, leading to decreased fosfomycin uptake and subsequent resistance. nih.govoup.com The cAMP-CRP complex binds to the promoter regions of glpT and uhpT, positively regulating their transcription. nih.govnih.govasm.org Therefore, inactivation of the CRP protein also impairs the expression of these transporters and reduces fosfomycin susceptibility. nih.govresearchgate.net

In addition to the global regulation by cAMP-CRP, the UhpT system is also controlled by a specific three-component system, UhpABC. frontiersin.orgnih.gov UhpC senses extracellular glucose-6-phosphate and, through the sensor kinase UhpB, activates the response regulator UhpA, which then induces uhpT transcription. frontiersin.org Mutations in uhpA, uhpB, or uhpC can therefore prevent the induction of UhpT expression, leading to fosfomycin resistance. frontiersin.orgnih.gov

Target Enzyme Modification

Another mechanism of fosfomycin resistance involves alterations to its intracellular target, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, encoded by the murA gene. frontiersin.orgnih.gov This enzyme is crucial for the initial step of peptidoglycan biosynthesis. frontiersin.orgnih.gov

Fosfomycin acts by covalently binding to a specific cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme, thereby inactivating it. frontiersin.orgresearchgate.netnih.gov Point mutations in the murA gene that alter this critical cysteine residue or other amino acids in the active site can reduce the binding affinity of fosfomycin. nih.govmdpi.comfrontiersin.org This modification of the target enzyme prevents its inactivation by the antibiotic, resulting in resistance. nih.govmdpi.com While less common than resistance due to impaired transport, mutations in murA have been identified in fosfomycin-resistant clinical isolates. frontiersin.org

Table 2: Summary of Chromosomal Resistance Mechanisms

Mechanism Category Specific Mechanism Gene(s) Involved Consequence
Reduced Uptake Inactivation of Glycerol-3-Phosphate Transporter glpT Decreased fosfomycin influx
Inactivation of Hexose Phosphate Transporter uhpT Decreased fosfomycin influx
Downregulation of Transporter Expression cyaA, ptsI, crp Reduced cAMP levels, leading to decreased expression of glpT and uhpT
Impaired Induction of UhpT uhpA, uhpB, uhpC Lack of uhpT expression in the presence of inducers
Target Modification Alteration of MurA Enzyme murA Reduced binding of fosfomycin to its target

Fitness Costs and Compensation Mechanisms Associated with Resistance

The acquisition of antibiotic resistance is often associated with a biological "fitness cost" for the bacterium. This cost typically manifests as a reduced growth rate or decreased virulence in the absence of the antibiotic. In the case of fosfomycin, resistance mutations, particularly those affecting the transport systems required for drug uptake (e.g., GlpT and UhpT), can impose a significant fitness burden. nih.gov

However, bacteria have evolved compensatory mechanisms to mitigate these fitness costs. These mechanisms often involve secondary mutations that restore the physiological function compromised by the primary resistance mutation. For example, a mutation that impairs a transporter's function to prevent fosfomycin entry might also hinder the uptake of essential nutrients. A compensatory mutation could potentially modify another transport system to offset this nutritional deficit.

Interestingly, not all fosfomycin resistance mechanisms carry the same fitness cost. Resistance conferred by the overexpression of the murA gene has been shown to have a relatively low fitness cost compared to mutations in transport systems. nih.gov This suggests that resistance through target amplification may be a more evolutionarily favorable strategy for bacteria under certain conditions, allowing them to maintain a high level of resistance without a significant compromise in their growth and survival. The balance between the level of resistance and the associated fitness cost is a critical factor in the selection and maintenance of resistant strains in a population.

Epidemiology and Genetic Context of Resistance Genes in Research Isolates

The dissemination of fosfomycin resistance is increasingly mediated by the horizontal transfer of specific resistance genes. These genes are often located on mobile genetic elements such as plasmids, which facilitates their spread among different bacterial species and strains.

Several plasmid-mediated fosfomycin resistance genes have been identified, with the fosA family being particularly prominent in Gram-negative bacteria. These genes encode metalloenzymes that inactivate fosfomycin by catalyzing the addition of glutathione to the antibiotic's epoxide ring. frontiersin.org

fosA3 : This is one of the most widespread plasmid-mediated fosfomycin resistance genes, particularly in E. coli and Klebsiella pneumoniae. frontiersin.org It has been detected in clinical isolates from humans, as well as in bacteria from food animals and the environment, indicating a broad and concerning distribution. frontiersin.org The fosA3 gene is often found on plasmids that also carry other resistance determinants, such as those for extended-spectrum β-lactamases (ESBLs), contributing to the emergence of multidrug-resistant strains. frontiersin.org

fosA7 : The fosA7 gene and its variants have also been identified in clinical isolates of E. coli. While initially associated with Salmonella species, certain variants of fosA7 appear to be more restricted to E. coli. The genetic context of fosA7 can vary, with some alleles being found on plasmids and others potentially on the chromosome, flanked by insertion sequences.

fosA5 : The fosA5 gene is another member of the fosA family that contributes to fosfomycin resistance. It has been identified in various Enterobacterales, and like other fosA genes, its presence on mobile genetic elements facilitates its dissemination. frontiersin.org

The table below summarizes the distribution of these key fosfomycin resistance genes.

Resistance GenePredominantly Found InGenetic LocationAssociated Resistance Mechanisms
fosA3 E. coli, K. pneumoniaePlasmidsCo-localization with ESBL genes
fosA7 E. coli, Salmonella spp.Plasmids, Chromosome
fosA5 EnterobacteralesPlasmids

Mobile Genetic Elements and Dissemination

The spread of resistance to fosfomycin monosodium is significantly facilitated by the movement of mobile genetic elements (MGEs) between bacteria. These elements, such as plasmids, transposons, and integrons, can carry fosfomycin resistance genes and move within and between bacterial species through horizontal gene transfer. This mechanism allows for the rapid dissemination of resistance, posing a considerable challenge to the continued efficacy of fosfomycin.

Plasmids: Key Vectors for Fosfomycin Resistance Gene Transfer

Plasmids, which are extrachromosomal DNA molecules, are primary vectors in the spread of fosfomycin resistance genes. lakeforest.edu The most frequently identified plasmid-mediated fosfomycin resistance gene is fosA3. nih.govfrontiersin.org Studies have shown that IncF and IncN plasmid types play a predominant role in the dissemination of fosfomycin-modifying enzymes. nih.govresearchgate.net

Research conducted in China on Escherichia coli isolates from pets identified fosA3 genes on F2:A−:B− or similar F33:A−:B− plasmids. nih.govnih.gov These plasmids were also found to carry other resistance genes, such as blaCTX-M-65 and rmtB, suggesting that the use of other antimicrobials could co-select for fosfomycin resistance. nih.govnih.gov A study in Mexico on uropathogenic E. coli also demonstrated the horizontal transfer of fosfomycin resistance, indicating that conjugation is a likely transmission mechanism. nih.gov

The table below summarizes key findings from studies on plasmids carrying fosfomycin resistance genes.

Plasmid Type/RepliconResistance Gene(s) CarriedBacterial SpeciesGeographic RegionKey Findings
F2:A−:B−, F33:A−:B−fosA3, blaCTX-M-65, rmtBEscherichia coliChinaCo-localization of resistance genes suggests co-selection by other antimicrobials. nih.govnih.gov
IncFIIfosA3, blaCTX-MEscherichia coliGlobalfosA3 is often surrounded by IS26 insertion sequences on conjugative IncFII plasmids. semanticscholar.org
IncF, IncNFosfomycin-modifying enzymesEnterobacteriaceaeGlobalThese plasmid types are predominant in the dissemination of fosfomycin resistance. nih.govresearchgate.net
Various (IncFII, IncX, etc.)fosA3Escherichia coliGlobalfosA3 is frequently located on plasmids that also carry ESBL or carbapenemase genes. researchgate.netunige.ch

Transposons and Insertion Sequences: Mobilizing Resistance Determinants

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. lakeforest.edu The insertion sequence IS26 plays a crucial role in the mobilization and dissemination of fosfomycin-modifying enzymes. nih.gov The fosA3 gene is frequently flanked by IS26 elements, forming a composite transposon structure. frontiersin.orgnih.govnih.gov This structure facilitates the movement of the resistance gene between different plasmids and its integration into the bacterial chromosome. frontiersin.org

For instance, the transposon Tn2921 was one of the first mobile elements identified to carry a fosfomycin resistance gene. nih.govnih.gov The presence of IS26-flanked transposons carrying fosA3 alongside other resistance genes like blaCTX-M-55 has been observed on IncFII and IncX plasmids. researchgate.net This co-localization within a mobile element further enhances the potential for multi-drug resistance to spread.

Integrons: Platforms for Resistance Gene Cassette Acquisition

Integrons are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. youtube.com While not self-mobile, they are frequently located within transposons and plasmids, which facilitates their transfer. youtube.com Although less commonly reported in the context of fosfomycin resistance compared to plasmids and transposons, fosfomycin resistance determinants have been found within type 1 integrons on plasmids. nih.gov This indicates that integrons can also contribute to the collection and dissemination of fosfomycin resistance in combination with other resistance determinants.

Horizontal Gene Transfer: The Dissemination Highway

The primary mechanisms of horizontal gene transfer (HGT) that contribute to the spread of fosfomycin resistance are conjugation, transformation, and transduction. lakeforest.edulongdom.orgmdpi.com Conjugation, which involves the direct transfer of genetic material (often plasmids) between bacterial cells, is a particularly significant route for the dissemination of plasmid-borne fos genes. lakeforest.edunih.govlongdom.org The ability of all fosfomycin-resistant ESBL-carrying strains in one study to horizontally transmit their resistance to a recipient strain highlights the efficiency of this process. nih.gov

The biological cost of plasmid-mediated fosfomycin resistance is lower than that of resistance acquired through chromosomal mutations, which may favor the global spread of these mobile resistance mechanisms. nih.gov The frequent co-localization of fosA3 with genes conferring resistance to other widely used antibiotics, such as extended-spectrum cephalosporins (e.g., blaCTX-M), on the same mobile elements is a major concern. frontiersin.orgnih.govsemanticscholar.org This co-carriage means that the use of these other antibiotics can inadvertently select for and promote the spread of fosfomycin resistance. nih.govnih.gov

Biosynthesis and Synthetic Methodologies

Natural Biosynthetic Pathways

The biosynthesis of fosfomycin (B1673569) in Streptomyces species, such as S. fradiae and S. wedmorensis, has been extensively studied. nih.gov This pathway involves a series of enzymatic transformations, beginning with a key precursor from primary metabolism.

The committed step in the fosfomycin biosynthetic pathway in Streptomyces is the conversion of phosphoenolpyruvate (B93156) (PEP), a central metabolite, to phosphonopyruvate (B1221233) (PnPy). nih.govpnas.org This reaction is catalyzed by the enzyme PEP mutase. pnas.org This transformation is thermodynamically unfavorable but is driven forward by the subsequent irreversible decarboxylation of PnPy. nih.govpnas.org

Following the formation of PnPy, the pathway in Streptomyces proceeds through several key intermediates, each catalyzed by a specific enzyme. The key steps are outlined below:

IntermediateEnzymeReaction
Phosphonopyruvate (PnPy)PnPy decarboxylaseDecarboxylation to phosphonoacetaldehyde (B103672) (PnAA) nih.govpnas.org
Phosphonoacetaldehyde (PnAA)FomCReduction to 2-hydroxyethylphosphonate (2-HEP) nih.govresearchgate.net
2-Hydroxyethylphosphonate (2-HEP)Fom3 (putative)Methylation to 2-hydroxypropylphosphonate (2-HPP) nih.gov
2-Hydroxypropylphosphonate (2-HPP)HppEEpoxidation to fosfomycin nih.govchemistryviews.org

This pathway involves a decarboxylation, a reduction, a methylation, and a final epoxidation to yield the active fosfomycin molecule. nih.gov While most enzymatic steps have been confirmed, the methylation step catalyzed by Fom3, a radical S-adenosylmethionine (SAM) methyltransferase, is still putative as in vitro activity has been challenging to demonstrate. nih.gov

The production of fosfomycin by Streptomyces fradiae is influenced by the availability of specific precursors and the composition of the growth medium. nih.govasm.org Glucose serves as a primary carbon source, with its carbons being incorporated into the fosfomycin backbone. nih.gov Specifically, carbons 1 and 6 of glucose are precursors for carbon 1 of fosfomycin, while carbon 2 of glucose labels carbon 2 of fosfomycin. nih.govasm.org

L-methionine and L-glutamate have been shown to significantly stimulate fosfomycin production without affecting bacterial growth. nih.govasm.org The methyl carbon of methionine is the direct precursor for the methyl group of fosfomycin. nih.govasm.org The requirement for L-glutamate is not absolute, as other tricarboxylic acid cycle intermediates can substitute for it. nih.govcapes.gov.br L-asparagine is an effective nitrogen source for both growth and antibiotic synthesis. nih.govasm.org Additionally, cobalt and inorganic phosphate (B84403) concentrations that exceed what is required for maximal growth are also necessary for optimal fosfomycin production. nih.govcapes.gov.br

The biosynthetic pathway for fosfomycin in Pseudomonas syringae presents a notable divergence from that of Streptomyces. nih.govnih.gov While the initial conversion of PEP to PnPy and the final epoxidation of 2-hydroxypropylphosphonate (2-HPP) to fosfomycin are conserved, the intermediate steps are distinctly different. nih.govnih.govillinois.edu

A key difference in the Pseudomonas pathway is the absence of a phosphonopyruvate (PnPy) decarboxylase enzyme, which is crucial in the Streptomyces route. nih.govnih.govpnas.org Instead, P. syringae employs a citrate (B86180) synthase-like enzyme, Psf2, which condenses PnPy with an acetyl group from acetyl-CoA to form 2-phosphonomethylmalate (Pmm). nih.govnih.govresearchgate.net This reaction is analogous to those found in the biosynthesis of other phosphonate (B1237965) natural products like FR-900098 and phosphinothricin. nih.govnih.gov

The subsequent steps in the Pseudomonas pathway remained elusive for some time. Recent research has identified the enzyme PsfC, a metallohydrolase, as a key player. pnas.orgnih.gov PsfC catalyzes the oxidative decarboxylation of 2-Pmm to generate 3-oxo-4-phosphonobutanoate. pnas.orgnih.gov This intermediate can then decarboxylate to form 2-oxopropylphosphonate (2-OPP), a known precursor to fosfomycin in this pathway. pnas.orgnih.gov The final steps involve the reduction of 2-OPP to (S)-2-HPP by the enzyme Psf3, followed by the epoxidation to fosfomycin catalyzed by Psf4. illinois.edunih.gov

The distinct enzymatic strategies employed by Streptomyces and Pseudomonas to synthesize the same antibiotic highlight the remarkable adaptability and evolutionary creativity of microorganisms in producing complex secondary metabolites.

Pseudomonas Species Pathway (e.g., P. syringae)

Genetic Clusters and Functional Confirmation

The biosynthesis of fosfomycin is directed by distinct biosynthetic gene clusters (BGCs) in different producing organisms, primarily in species of Streptomyces and Pseudomonas. The identification and functional confirmation of these BGCs have been achieved through genome sequencing, gene deletion studies, and heterologous expression experiments.

In Pseudomonas syringae PB-5123, the fosfomycin biosynthetic gene cluster, known as the psf cluster, was identified through genome sequencing. A key gene within this cluster, psf1, encodes a protein with high homology to phosphoenolpyruvate (PEP) mutase, the enzyme responsible for the initial and crucial step of forming a carbon-phosphorus bond by converting PEP to phosphonopyruvate (PnPy). The functionality of this entire gene cluster was confirmed through heterologous expression. When a fosmid containing the putative fosfomycin gene cluster from P. syringae was introduced into Pseudomonas aeruginosa, the new host gained the ability to produce fosfomycin, which was detected by ³¹P NMR spectroscopy and mass spectrometry. nih.gov Further confirmation was obtained when the deletion of the psf1 gene in the native producer, P. syringae PB-5123, resulted in the complete abolishment of fosfomycin production. nih.gov Systematic combinatorial expression of other genes in the cluster has allowed for the functional assignment of enzymes like PsfC, which performs a critical oxidative decarboxylation step in the pathway.

In Streptomyces species, such as Streptomyces fradiae and Streptomyces wedmorensis, the biosynthetic pathway is encoded by the fom gene cluster. This cluster also contains a gene for PEP mutase (PepM), which catalyzes the same initial C-P bond formation. The Streptomyces cluster includes genes encoding enzymes for the subsequent steps, which differ significantly from the Pseudomonas pathway. Additionally, the fom cluster contains genes like fomA and fomB, which confer resistance to the producing organism by phosphorylating the fosfomycin molecule, thereby inactivating it.

Below is a data table summarizing key genes involved in the fosfomycin biosynthetic clusters from both Pseudomonas and Streptomyces.

Gene (Organism)Encoded EnzymeFunction in Biosynthesis
psf1 (P. syringae)PEP MutaseCatalyzes the conversion of PEP to Phosphonopyruvate (PnPy), forming the C-P bond. nih.gov
psf2 (P. syringae)Citrate Synthase-like EnzymeAdds an acetyl group to PnPy, a key step in the divergent Pseudomonas pathway. nih.gov
psfC (P. syringae)MetallohydrolasePerforms an oxidative decarboxylation to complete the pathway to fosfomycin.
PepM (Streptomyces sp.)PEP MutaseCatalyzes the conversion of PEP to PnPy, analogous to Psf1.
Fom3 (Streptomyces sp.)Radical SAM-dependent MethyltransferaseAdds a methyl group to an intermediate, a key step in the Streptomyces pathway. nih.gov
- (Streptomyces sp.)PnPy DecarboxylaseDecarboxylates PnPy to phosphonoacetaldehyde. nih.gov

Comparative Analysis of Biosynthetic Routes

The biosynthetic pathways leading to fosfomycin in Pseudomonas syringae and Streptomyces species are notable examples of convergent evolution, where different routes have evolved to produce the same potent antibiotic. While the pathways share the first and last steps, the intermediate enzymatic transformations are surprisingly different. nih.govnih.gov

Shared Steps:

Initiation: Both pathways begin with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a thermodynamically unfavorable reaction catalyzed by the enzyme PEP mutase (encoded by psf1 in Pseudomonas and pepM in Streptomyces). nih.govnih.gov This step establishes the characteristic carbon-phosphorus bond of the molecule.

Divergent Intermediate Pathways: The primary difference lies in the strategy each organism employs to process PnPy and drive the initial unfavorable reaction forward. nih.gov

In Streptomyces: The pathway proceeds through the decarboxylation of PnPy to phosphonoacetaldehyde (PnAA) by a PnPy decarboxylase. This is followed by a homologation step where a methyl group is added by a radical SAM-dependent methyltransferase, Fom3. nih.gov

In Pseudomonas syringae: This organism's genome lacks a gene for PnPy decarboxylase. nih.govnih.gov Instead, it utilizes a citrate synthase-like enzyme, Psf2, which adds an acetyl group to PnPy. nih.govnih.gov This alternate reaction serves to pull the equilibrium of the initial PEP mutase reaction forward, achieving the same metabolic goal through a different chemical strategy. Subsequent steps, including an oxidative decarboxylation by PsfC, lead to the common precursor, 2-HPP.

The following table provides a comparative overview of the two distinct biosynthetic routes.

Biosynthetic StepStreptomyces PathwayPseudomonas Pathway
Initial C-P Bond Formation PEP → PnPy (Catalyzed by PepM)PEP → PnPy (Catalyzed by Psf1/PepM)
Driving Force/Next Step Irreversible decarboxylation of PnPy by PnPy decarboxylase. nih.govCitrate synthase-type addition of an acetyl group to PnPy by Psf2. nih.govnih.gov
Key Intermediate Enzymes PnPy Decarboxylase, Fom3 (Methyltransferase) nih.govPsf2 (Citrate synthase-like), PsfC (Oxidative decarboxylase)
Common Precursor Formed 2-Hydroxypropylphosphonate (2-HPP)2-Hydroxypropylphosphonate (2-HPP)
Final Step (Epoxidation) 2-HPP → Fosfomycin (Catalyzed by HppE) chemistryviews.org2-HPP → Fosfomycin (Catalyzed by HppE) chemistryviews.org

Chemical Synthesis Approaches

While fosfomycin is produced naturally through biosynthesis, chemical synthesis remains crucial for large-scale production and for creating derivatives for research. google.com Synthetic strategies generally fall into three main categories: the epoxidation of (Z)-1-propenylphosphonates, the ring closure of 1,2-dihydroxylpropylphosphonates, or the ring closure of halohydrinphosphonates. nih.govresearchgate.net These methods allow for the production of racemic fosfomycin, which must then be resolved to isolate the biologically active (1R,2S)-cis-diastereoisomer. google.com

Laboratory-Scale Synthetic Routes

A widely utilized laboratory-scale and industrial synthesis involves the base-catalyzed ring closure of a halohydrinphosphonate intermediate. nih.gov This approach offers an efficient route to the final epoxide structure.

A representative synthesis proceeds as follows:

Halohydrin Formation: The starting material, (Z)-1-propenyl-phosphonate, is treated with an electrophilic halogen source in the presence of water, such as sodium hypochlorite (B82951) (NaOCl). nih.gov This reaction forms a racemic threo-1-chloro-2-hydroxypropylphosphonic acid intermediate.

Resolution: The resulting racemic chlorohydrin mixture is resolved to separate the desired enantiomer. This is often accomplished by forming a diastereomeric salt with an optically active amine, such as (–)-α-phenylethylamine, allowing for separation via crystallization. nih.gov

Epoxide Ring Closure: The resolved (+)-chlorohydrin is then treated with a strong base, typically a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH). nih.gov The base deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the adjacent chloride ion to form the epoxide ring of fosfomycin with high yield. nih.gov

Other large-scale methods focus on the enantioselective hydrogenation of β-oxophosphonates to create a bromohydrin intermediate, which is subsequently treated with a base to yield fosfomycin. nih.gov

Derivatization and Salt Formation for Research Application

Derivatization: For research and analytical applications, particularly for quantifying fosfomycin in biological matrices like human plasma, derivatization is often necessary. Due to its high polarity and lack of a strong chromophore, fosfomycin can be difficult to detect using standard reversed-phase HPLC-UV methods. worldwidejournals.com Derivatization converts the molecule into a form that is more easily separated and detected.

A common derivatization strategy involves esterification of the phosphonic acid group. For instance, fosfomycin can be converted to a pentafluorobenzyl (PFB) ester using pentafluorobenzyl bromide (PFBBr) as the derivatizing reagent. nih.govresearchgate.net This process is often facilitated by phase transfer catalysis (PTC), which allows for the simultaneous extraction from an aqueous sample into an organic phase where the derivatization occurs. nih.govresearchgate.net The resulting PFB derivative is less polar and more amenable to analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Another analytical approach involves forming a colored ion-pair complex with an acidic dye like methyl orange, which can then be quantified spectrophotometrically or by chromatography. worldwidejournals.comresearchgate.net The synthesis of various analogs through derivatization is also critical for studying structure-activity relationships. nih.govnih.gov

Salt Formation: Fosfomycin is a phosphonic acid and is typically administered as a salt to improve its stability, solubility, and bioavailability. nih.gov The monosodium salt is a key formulation. The preparation of fosfomycin monosodium often starts from a resolved salt of fosfomycin with a chiral amine, such as (1R,2S)-(-)-cis-1,2-epoxypropylphosphonic acid R-(+)-α-phenylethylamine salt. google.comgoogle.com

A typical procedure for forming the monosodium salt is:

A solution of sodium hydroxide (NaOH) in water is prepared. google.com

The fosfomycin phenylethylamine salt is slowly added to the NaOH solution at room temperature, followed by gentle heating (e.g., to 35-40 °C) with stirring. google.com

In this reaction, the sodium ion displaces the phenylethylammonium counter-ion, forming fosfomycin sodium in the aqueous solution and freeing the phenylethylamine. google.comgoogle.com

After allowing the mixture to settle, the layers are separated. The upper layer containing the phenylethylamine can be collected for recycling. google.com

The lower aqueous layer containing the fosfomycin sodium salt is then treated (e.g., decolorized with activated carbon) and the salt is crystallized out by adding a miscible organic solvent, such as absolute ethanol, often at reduced temperatures to enhance precipitation. google.com

The resulting white crystals of this compound are collected by filtration and dried. google.com

Pre Clinical Pharmacokinetics and Pharmacodynamics in Research Models

In Vitro Pharmacodynamic Studies

In vitro studies have been instrumental in characterizing the antibacterial activity of fosfomycin (B1673569) against a range of pathogens. These studies have explored its concentration-dependent effects, the kinetics of bacterial killing, and its impact on bacterial morphology.

Concentration-Dependent Activity

The bactericidal activity of fosfomycin is notably influenced by its concentration relative to the minimum inhibitory concentration (MIC) of the target organism. Research has demonstrated that fosfomycin exhibits concentration-dependent killing against several bacterial species. nih.govasm.org For instance, against strains of Escherichia coli and Proteus mirabilis, a more rapid and extensive killing is observed at higher multiples of the MIC. asm.org

However, the nature of fosfomycin's activity can be organism-dependent. While it shows concentration-dependent killing against some Gram-negative bacteria like E. coli, its activity against other pathogens, such as Staphylococcus aureus and Pseudomonas aeruginosa, has been described as more time-dependent in some studies. asm.orgresearchgate.net This variability highlights the importance of considering the specific pathogen when evaluating the potential efficacy of fosfomycin.

In studies with E. coli, increasing fosfomycin concentrations from 1x to 8x MIC resulted in a more rapid initial bactericidal effect. nih.gov At concentrations of 16x to 32x MIC, bacterial counts were often reduced to below the limit of detection. nih.gov However, regrowth of the bacterial population has been observed after 24 hours at lower concentrations, often due to the emergence of resistant subpopulations. nih.gov

Time-Kill Assays and Growth Inhibition Kinetics

Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time. For fosfomycin, these studies have consistently shown a rapid initial bactericidal effect, particularly against susceptible Gram-negative organisms. nih.gov Against E. coli, a significant reduction in bacterial counts is often observed within the first 2 to 4 hours of exposure. nih.gov

The kinetics of this killing activity are directly related to the fosfomycin concentration. At concentrations at or slightly above the MIC, an initial period of killing may be followed by a phase of regrowth. nih.gov Higher concentrations (e.g., ≥16x MIC) can lead to sustained bactericidal activity with no regrowth observed at 24 hours for susceptible strains. nih.gov

Table 1: Time-Kill Kinetics of Fosfomycin against Escherichia coli NU14 (MIC = 1 mg/L) in an In Vitro Model

Fosfomycin Concentration (x MIC) 0 hr (log10 CFU/mL) 0.5 hr (log10 CFU/mL) 1 hr (log10 CFU/mL) 2 hr (log10 CFU/mL) 4 hr (log10 CFU/mL) 24 hr (log10 CFU/mL)
Control (0x) ~6.0 ~6.2 ~6.8 ~7.5 ~8.5 >9.0
1x ~6.0 ~5.5 ~5.0 ~4.5 ~4.2 ~8.0 (Regrowth)
2x ~6.0 ~5.2 ~4.5 ~4.0 ~3.5 ~7.5 (Regrowth)
4x ~6.0 ~4.8 ~4.0 ~3.2 <2.0 (LOD) ~6.0 (Regrowth)
8x ~6.0 ~4.5 ~3.5 <2.0 (LOD) <2.0 (LOD) ~4.0 (Regrowth)
16x ~6.0 ~4.0 <2.0 (LOD) <2.0 (LOD) <2.0 (LOD) <2.0 (LOD)
32x ~6.0 <2.0 (LOD) <2.0 (LOD) <2.0 (LOD) <2.0 (LOD) <2.0 (LOD)
64x ~6.0 <2.0 (LOD) <2.0 (LOD) <2.0 (LOD) <2.0 (LOD) <2.0 (LOD)

Data adapted from a study by Meletiadis et al. (2018). nih.gov LOD = Limit of Detection.

Effects on Bacterial Morphology (e.g., Spheroplast Formation)

Fosfomycin's unique mechanism of action, the inhibition of the MurA enzyme, directly interferes with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net This disruption of cell wall formation leads to distinct changes in bacterial morphology.

In the presence of fosfomycin, susceptible bacteria are unable to maintain their rigid cell wall structure, particularly during growth and division. nih.gov This results in the formation of osmotically fragile, spherical cells known as spheroplasts. nih.gov This morphological change is a hallmark of antibiotics that target peptidoglycan synthesis. nih.gov Under microscopic observation, this appears as a conversion of rod-shaped bacteria, like E. coli, into large, spherical forms. nih.gov

In Vivo Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of fosfomycin, as well as for correlating these pharmacokinetic parameters with its pharmacodynamic effects in a living system.

Characterization of Distribution in Tissues and Fluids (e.g., urine, plasma, bladder, kidneys)

Studies in various animal models have shown that fosfomycin distributes into a wide range of tissues and body fluids. Following subcutaneous administration in mice, fosfomycin is rapidly absorbed, reaching peak plasma concentrations that are dose-dependent. nih.gov

A key characteristic of fosfomycin's pharmacokinetics is its extensive excretion in the urine in its active form. This leads to very high urinary concentrations, often exceeding plasma concentrations by a significant margin. nih.gov This high concentration in the urinary tract is a critical factor in its efficacy for urinary tract infections.

In a murine model of ascending urinary tract infection, subcutaneous administration of fosfomycin resulted in significant concentrations in both plasma and urine. nih.gov While specific tissue concentrations in the bladder and kidneys were not always quantified directly in µg/g, the therapeutic effect, measured by a reduction in bacterial colony-forming units (CFU), was observed in these organs, indicating effective distribution to these sites. nih.gov

Table 2: Peak Plasma and Urine Concentrations of Fosfomycin in Mice Following a Single Subcutaneous Dose

Dose (mg/mouse) Peak Plasma Concentration (mg/L) Peak Urine Concentration (mg/L)
0.75 36 1,100
7.5 280 33,400
30 750 70,000

Data from a study by Meletiadis et al. (2018). nih.gov

Elimination Profiles in Animal Models

The elimination of fosfomycin from the body has been characterized in several animal models. In mice, fosfomycin exhibits a relatively short elimination half-life. Following subcutaneous administration, the mean elimination half-life in plasma has been reported to be approximately 28 minutes. nih.gov This rapid elimination is about ten times faster than what is observed in humans. nih.gov

The primary route of elimination is through the kidneys via glomerular filtration, with a large proportion of the administered dose being excreted unchanged in the urine. This renal clearance is a dominant feature of fosfomycin's pharmacokinetic profile. The rapid clearance in mice means that drug accumulation in the serum is not expected with typical dosing intervals used in these models. nih.gov

Table 3: Pharmacokinetic Parameters of Fosfomycin in a Murine Model

Parameter Value
Mean Elimination Half-life (t½) in Plasma 28 minutes

Data from a study by Meletiadis et al. (2018). nih.gov

Establishment of PK/PD Indices for Antimicrobial Activity in Animal Models (e.g., AUC/MIC, Cmax/MIC)

In preclinical research, the neutropenic murine thigh infection model is a standard tool for determining the pharmacokinetic/pharmacodynamic (PK/PD) indices that best correlate with the antimicrobial efficacy of an antibiotic. bohrium.com Studies using this model for fosfomycin against a range of Gram-negative bacteria have been crucial in defining its activity profile.

For fosfomycin, the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) has been identified as the PK/PD index most strongly associated with its efficacy. asm.orgnih.gov In a comprehensive study involving Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, including extended-spectrum-beta-lactamase (ESBL)-producing and carbapenem-resistant (CR) strains, dose fractionation analysis in the neutropenic murine thigh model demonstrated that the AUC/MIC ratio was the most robust predictor of antibacterial effect, showing a stronger correlation (R² = 0.70) than Cmax/MIC (maximum concentration to MIC ratio) or %T>MIC (the percentage of time the concentration remains above the MIC). asm.orgnih.gov

The magnitude of the AUC/MIC ratio required for specific antibacterial endpoints, such as bacteriostasis (net stasis) and a 1-log₁₀ reduction in bacterial burden, has been determined for different pathogens. For Enterobacteriaceae, a mean 24-hour AUC/MIC ratio target of 23 was required for net stasis, while a ratio of 83 was needed for a 1-log kill. nih.gov The specific targets varied slightly by species. asm.orgnih.gov

Table 1: Fosfomycin PK/PD Targets in a Neutropenic Murine Thigh Infection Model asm.orgnih.gov
OrganismPK/PD EndpointRequired 24-h AUC/MIC Ratio
Escherichia coliNet Stasis24
Klebsiella pneumoniaeNet Stasis21
Pseudomonas aeruginosaNet Stasis15
Enterobacteriaceae (group)1-Log Kill83

Similarly, in murine urinary tract infection (UTI) models, both AUC/MIC and Cmax/MIC were found to be the optimal PK/PD indices for reducing bacterial counts in urine. nih.govnih.gov In one such study, the optimal AUC/MIC₀₋₇₂ ratio for efficacy in urine was determined to be >600 h⁻¹, with a Cmax/MIC ratio of >450 also showing strong correlation. nih.gov For deeper tissues like the bladder and kidneys, the optimal AUC/MIC₀₋₇₂ ratio was >200 h⁻¹. nih.gov These findings underscore that fosfomycin exhibits concentration-dependent bactericidal activity. nih.govnih.gov

Interaction with Bacterial Biofilms in Research Settings

Bacterial biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously difficult to treat with conventional antibiotics. nih.gov Fosfomycin has demonstrated notable activity against these complex structures in various in vitro and in vivo research models. mdpi.com

A critical factor for an antibiotic's effectiveness against biofilms is its ability to penetrate the protective extracellular matrix. nih.gov Fosfomycin has been shown to penetrate effectively into both newly formed and mature biofilm structures. mdpi.commdpi.com This characteristic is often attributed to its low molecular weight, which facilitates its diffusion through the dense biofilm matrix. mdpi.com

Research has demonstrated that fosfomycin can reach bacteria within the biofilm, a necessary first step for exerting its antimicrobial effect. mdpi.com Studies on P. aeruginosa biofilms, for instance, have shown that fosfomycin penetrates well into the mature structure. mdpi.com This ability to bypass the physical barrier of the biofilm matrix is a key component of its antibiofilm activity.

Beyond penetration, fosfomycin has been shown to actively reduce and disrupt bacterial biofilms. In vitro studies have consistently demonstrated that fosfomycin can significantly decrease the biomass of biofilms formed by clinically relevant pathogens like uropathogenic E. coli (UPEC) and P. aeruginosa. mdpi.comredemc.net

In one study, fosfomycin at concentrations of 300, 700, and 1500 µg/mL produced a significant reduction in pre-formed UPEC biofilms compared to controls. redemc.netnih.gov Another study found that fosfomycin exhibited degradative activity against MDR UPEC biofilms at concentrations ranging from 164.4 µg/mL to 1045 µg/mL. nih.gov It was noted that weak biofilm producers required statistically lower concentrations of the antibiotic to disrupt the biofilm compared to moderate and strong producers. nih.gov While fosfomycin effectively reduces biofilm mass, complete elimination of the bacterial reservoirs is not always achieved. redemc.net

Table 2: In Vitro Activity of Fosfomycin Against Uropathogenic E. coli (UPEC) Biofilms
Study FocusFosfomycin ConcentrationObserved EffectReference
Biofilm Reduction300, 700, and 1500 µg/mLSignificant reduction of biofilm compared to control. redemc.net
Biofilm Degradation (MDR UPEC)164.4 - 1045 µg/mLDegradative activity observed across this concentration range. nih.gov
Biofilm InhibitionSub-MIC concentrationsDisruption of biofilm formation observed. dovepress.com

Fosfomycin not only inhibits the initial formation of biofilms but can also promote the disassembly of pre-existing communities. redemc.net Its activity is not limited to monotherapy; synergistic effects have been observed when fosfomycin is combined with other antibiotics, such as aminoglycosides, against P. aeruginosa biofilms. mdpi.com

Structural Activity Relationships Sar and Analogue Development

Identification of Key Structural Moieties for Antimicrobial Activity

The potent antimicrobial activity of fosfomycin (B1673569) is intrinsically linked to two key structural components: the highly strained epoxide ring and the negatively charged phosphonic group. These moieties work in concert to irreversibly inactivate the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a crucial enzyme in the biosynthesis of bacterial cell walls. nih.govfrontiersin.org

Role of the Epoxide Ring

The three-membered epoxide ring is a cornerstone of fosfomycin's pharmacological function. chemistryviews.org This strained ring is chemically reactive and serves as the "warhead" of the molecule. acs.org Its primary role is to form a covalent bond with a key amino acid residue within the active site of the MurA enzyme. nih.govacs.org

Specifically, the antibacterial action of fosfomycin is initiated by the nucleophilic attack of the thiol group of a cysteine residue (Cys115 in E. coli MurA) on one of the carbon atoms of the epoxide ring. frontiersin.orgnih.gov This reaction leads to the opening of the epoxide ring and the formation of a stable covalent adduct between the drug and the enzyme. acs.orgresearchgate.net This irreversible binding effectively inactivates MurA, thereby halting the first committed step of peptidoglycan synthesis and ultimately leading to bacterial cell death. nih.govnih.gov The reactivity of the epoxide ring is so crucial that its cleavage by bacterial enzymes, such as FosA, FosB, and FosX, is a known mechanism of resistance. nih.govacs.org

Significance of the Phosphonic Group

The phosphonic group is the second critical pharmacophore of the fosfomycin molecule. Its primary significance lies in its structural analogy to the natural substrate of MurA, phosphoenolpyruvate (B93156) (PEP). mdpi.com This mimicry allows fosfomycin to be recognized and bind to the active site of the MurA enzyme. nih.gov

Once positioned in the active site, the negatively charged phosphonic group engages in crucial electrostatic interactions with conserved, positively charged amino acid residues. nih.gov In E. coli MurA, these residues include Lys22, Arg120, and Arg397. nih.gov These interactions are vital for the proper orientation and stabilization of the fosfomycin molecule within the active site, facilitating the subsequent covalent reaction initiated by the epoxide ring. researchgate.net The phosphonic acid moiety is also essential for the transport of fosfomycin into the bacterial cell through phosphate (B84403) transport systems. acs.org

Design and Synthesis of Fosfomycin Analogues and Derivatives

The unique mechanism of action of fosfomycin and the emergence of antibiotic resistance have spurred considerable interest in the design and synthesis of novel analogues and derivatives. The primary goals of these efforts are to enhance antimicrobial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. researchgate.net

Chemical Modifications and Their Impact on MurA Inhibition

A variety of chemical modifications have been explored to improve the inhibitory activity of fosfomycin against MurA. These modifications often target the core structure of the molecule, aiming to enhance its binding affinity or reactivity.

Compound/AnalogueModificationImpact on MurA Inhibition
FosfomycinParent CompoundForms a covalent bond with Cys115 of MurA, leading to irreversible inhibition. acs.org
RWJ-3981 (Cyclic disulphide)No structural resemblance to fosfomycin.Showed an IC50 value of 0.20 µM. The chlorine on the ring with the disulfide was found to be important for the inactivation of the protein. nih.gov
RWJ-110192 (Pyrazolopyrimidine)No structural resemblance to fosfomycin.Exhibited an IC50 value of 0.30 µM. nih.gov
RWJ-140998 (Purine analogue)No structural resemblance to fosfomycin.Demonstrated an IC50 value of 0.90 µM. The presence of a thiazocine ring was important for activity. nih.gov
Pyrrolidinedione-based InhibitorsReversible inhibitors.The most potent inhibitor, compound 46, had an IC50 of 4.5 μM and was effective against both wild-type MurA and the fosfomycin-resistant MurA C115D mutant. nih.gov
Flavonoids (e.g., Ampelopsin)Reversible, time-dependent inhibitors.Ampelopsin was the most potent among the tested flavonoids, with an inhibition level of 480 nM. nih.gov

Exploration of Substituents for Enhanced Activity or Specificity

The exploration of various substituents on the fosfomycin scaffold has been a key strategy in the development of new analogues. The goal is to identify modifications that can improve interactions with the MurA active site or alter the physicochemical properties of the molecule to enhance uptake or reduce susceptibility to resistance enzymes.

For instance, the synthesis of novel 3-oxopyrazolidin-4-carboxamide derivatives has yielded compounds with potent MurA inhibition. researchgate.net Compounds with isoindoline-1,3-dione-5-yl, 4-(1H-pyrazol-4-yl)phenyl, 5-cyanothiazol-2-yl, and 5-nitrothiazol-2-yl substituents demonstrated IC50 values in the range of 9.8–12.2 μM. researchgate.net Notably, some of these compounds showed equipotent inhibition of the fosfomycin-resistant C115D MurA mutant. researchgate.net

Rational Design Based on Target-Binding Sites

Advances in the understanding of the three-dimensional structure of the MurA enzyme, particularly with fosfomycin bound to its active site, have enabled a more rational approach to drug design. nih.gov Computational methods, such as molecular docking and virtual screening, are being employed to identify novel scaffolds that can fit into the MurA active site and establish favorable interactions. nih.gov

These in silico approaches have led to the identification of chemically diverse inhibitors that are structurally distinct from fosfomycin. asm.org For example, high-throughput screening has identified inhibitors such as a cyclic disulfide (RWJ-3981), a pyrazolopyrimidine (RWJ-110192), and a purine (B94841) analogue (RWJ-140998) with potent MurA inhibitory activity. nih.gov These discoveries open up new avenues for the development of MurA inhibitors with potentially different modes of action or improved resistance profiles.

Evaluation of Analogues in In Vitro and Pre-clinical Models

The development of analogues to existing antibiotics like fosfomycin is a critical strategy in overcoming microbial resistance. The evaluation of these new chemical entities in controlled laboratory (in vitro) and early-stage (pre-clinical) models provides the foundational data for their potential therapeutic use. These evaluations primarily focus on determining the direct antimicrobial efficacy of the analogues against clinically relevant bacteria and assessing their specific inhibitory action on target enzymes.

Antimicrobial Activity Against Specific Bacterial Strains

A crucial step in the evaluation of new antibiotic analogues is the determination of their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This metric provides a quantitative measure of an analogue's potency.

In the pursuit of novel inhibitors targeting the same pathway as fosfomycin, researchers have identified and evaluated several non-fosfomycin compounds for their antibacterial properties. For instance, a high-throughput screening effort identified three novel inhibitors of the Escherichia coli MurA enzyme: the cyclic disulfide RWJ-3981, the purine analog RWJ-140998, and the pyrazolopyrimidine RWJ-110192. asm.org These compounds, while not direct structural derivatives of fosfomycin, are functional analogues as they inhibit the same essential enzyme.

The antimicrobial activity of these compounds was assessed against various Gram-positive bacterial strains. The results indicated modest antibacterial activity, with MICs ranging from 4 to 32 µg/ml against strains of Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. asm.org Notably, similar to fosfomycin, the activity of RWJ-3981 against a lipopolysaccharide-deficient strain of E. coli was comparable to its activity against S. aureus. asm.org However, further investigation revealed that these compounds also inhibited DNA, RNA, and protein synthesis, suggesting that their antibacterial effect was not exclusively due to MurA inhibition, a departure from the specific mechanism of fosfomycin. asm.org

CompoundS. aureus (OC2831) MIC (µg/ml)S. aureus (ATCC 29213) MIC (µg/ml)E. faecalis (ATCC 29212) MIC (µg/ml)E. faecium (OC1240) MIC (µg/ml)
RWJ-39814488
RWJ-110192881616
RWJ-140998883232
Fosfomycin4432>128

Enzyme Inhibition Assays (e.g., DXR, MurA variants)

To confirm that a new analogue acts on the intended molecular target, enzyme inhibition assays are performed. For fosfomycin and its functional analogues, the primary target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in bacterial cell wall biosynthesis. asm.org The potency of inhibition is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Fosfomycin itself is a well-characterized inhibitor of MurA, acting as a phosphoenolpyruvate (PEP) analogue and forming a covalent bond with a cysteine residue (Cys115 in E. coli MurA) in the enzyme's active site. asm.org Its inhibitory activity is significantly enhanced by the presence of the other substrate, UDP-N-acetylglucosamine (UNAG). asm.org

The novel inhibitors RWJ-3981, RWJ-140998, and RWJ-110192 were specifically tested for their ability to inhibit E. coli MurA. When the enzyme was preincubated with the inhibitor before the addition of the substrates, the IC50 values were found to be in the sub-micromolar range (0.2 to 0.9 µM). asm.org This indicated that these compounds were significantly more potent inhibitors of the MurA enzyme in this assay format than fosfomycin, which had an IC50 of 8.8 µM under similar conditions. asm.org

Further studies showed that, like fosfomycin, the inhibitory potency of these three compounds was enhanced when the enzyme was preincubated with both the inhibitor and the UNAG substrate. This suggests that these analogues may also interact with the enzyme in a specific manner that is favored by a conformational change induced by UNAG binding. asm.org However, unlike fosfomycin, mass spectrometry and ultrafiltration experiments suggested that these novel inhibitors associate tightly but non-covalently with the MurA enzyme. asm.org

CompoundMurA IC50 (µM)
RWJ-39810.9
RWJ-1101920.2
RWJ-1409980.2
Fosfomycin8.8

Advanced Analytical Methodologies in Fosfomycin Research

Quantitative Analytical Techniques for Research Matrices

A range of analytical techniques has been successfully applied to quantify fosfomycin (B1673569) in diverse research matrices, including plasma, urine, and tissue homogenates. These methods offer varying degrees of sensitivity, selectivity, and throughput, catering to different research needs.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for fosfomycin quantification due to its high sensitivity, specificity, and wide dynamic range. This technique allows for the accurate measurement of fosfomycin in complex biological fluids with minimal sample preparation.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the determination of fosfomycin in biological samples. Various HPLC-MS/MS methods have been developed and validated for quantifying fosfomycin in matrices such as human plasma and chicken serum. These methods often involve a protein precipitation step followed by chromatographic separation and detection by MS/MS, typically operating in the negative ion mode.

One validated method for fosfomycin quantification in dried plasma spots using HPLC-MS/MS demonstrated linearity over a calibration range of 5 to 2000 mg/L. The intra-day precision for quality control samples at 15.6, 79.9, and 1581 mg/L was reported as ±4.2%, 8.2%, and 2.0%, respectively, with accuracies of +3.9%, -0.1%, and -1.2% nih.gov. Another study focusing on chicken serum reported a linear range of 0.1 to 50 µg/mL, with accuracy for spiked samples at 5, 10, and 20 µg/mL being -7.8%, 1%, and -0.7%, respectively researchgate.net.

Table 1: Performance Characteristics of a Validated HPLC-MS/MS Method for Fosfomycin Quantification in Dried Plasma Spots nih.gov
ParameterValue
Linearity Range5 - 2000 mg/L
Intra-day Precision (15.6 mg/L)± 4.2%
Intra-day Precision (79.9 mg/L)± 8.2%
Intra-day Precision (1581 mg/L)± 2.0%
Accuracy (15.6 mg/L)+ 3.9%
Accuracy (79.9 mg/L)- 0.1%
Accuracy (1581 mg/L)- 1.2%

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of highly polar compounds like fosfomycin, which are poorly retained on traditional reversed-phase columns. HILIC-based LC-MS/MS methods have been successfully developed for the analysis of fosfomycin in human plasma and urine oup.com. These methods are often simple, involving a protein precipitation step with a low volume of sample oup.com.

A validated HILIC-LC-MS/MS method for fosfomycin in human plasma and urine demonstrated a wide linear range. For plasma, the method was suitable for concentrations from 1 to 2000 µg/mL, while for urine, the range was 0.1 to 10 mg/mL oup.com. The recovery for this method was 68% in plasma and 72% in urine, with inter-assay precision being ≤9.1% and ≤8.1% for plasma and urine, respectively oup.com. Another HILIC-based method for fosfomycin in plasma and dialysate samples showed excellent linearity (R² > 0.999) over a concentration range of 25–700 μg/mL, with intraday precision of 1.1–1.2% and interday precision of 2.9–3.4% nih.gov.

Table 2: Validation Parameters of a HILIC-LC-MS/MS Method for Fosfomycin in Human Plasma and Urine oup.com
ParameterPlasmaUrine
Linearity Range1 - 2000 µg/mL0.1 - 10 mg/mL
Recovery68%72%
Inter-assay Precision≤ 9.1%≤ 8.1%
Accuracy Range-7.2 to 3.3%-1.9 to 1.6%

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography-mass spectrometry techniques for the quantification of fosfomycin, particularly in pharmaceutical formulations.

A UV spectrophotometric method has been developed for the estimation of fosfomycin in bulk and tablet dosage forms. The method involves measuring the absorbance at a maximum wavelength of 254 nm. It was found to obey Beer's law in the concentration range of 5 - 25 µg/ml actascientific.com. The regression equation was determined to be Y = 0.0052x + 0.0011 with a correlation coefficient (r²) of 0.9992 actascientific.com. The precision of this method was demonstrated by low % RSD values for intraday (0.128% to 0.451%) and interday (0.012% to 0.995%) analysis actascientific.com.

Flow injection spectrophotometry has also been employed for the rapid determination of fosfomycin in pharmaceutical products and urine samples. One such method is based on the on-line thermal-induced digestion of fosfomycin to orthophosphate ions, which are then determined spectrophotometrically at 690 nm using the molybdenum blue reaction nih.gov. This method allows for a high sampling rate of 60 samples per hour and has a determination range of 3.0 x 10⁻⁶ to 3.0 x 10⁻⁴ mol L⁻¹, with a detection limit of 1.0 x 10⁻⁶ mol L⁻¹ nih.gov. The relative standard deviation was found to be 1.2% at a concentration of 1.0 x 10⁻⁴ mol L⁻¹ nih.gov.

Table 3: Performance of a UV Spectrophotometric Method for Fosfomycin actascientific.com
ParameterValue
λmax254 nm
Linearity Range5 - 25 µg/ml
Correlation Coefficient (r²)0.9992
Intraday Precision (% RSD)0.128 - 0.451
Interday Precision (% RSD)0.012 - 0.995

Gas chromatography has been utilized for the analysis of fosfomycin in biological matrices like plasma. These methods typically require a derivatization step to convert the polar fosfomycin molecule into a more volatile compound suitable for GC analysis. For instance, a "Flash Methylation" technique has been used for the determination of fosfomycin in biological and bacterial or cellular culture media, with a detection limit of about 1 microgram per milliliter of serum nih.gov.

Another GC method developed for the analysis of fosfomycin in plasma for pharmacokinetic studies in poultry utilized a flame thermionic detector (FTD) oup.com. This assay was found to be selective and sensitive for its application oup.comnih.gov. Earlier GC methods have also employed flame ionization detection (FID) and mass spectrometric detection (MSD) oup.com.

Capillary Zone Electrophoresis (CZE) provides an alternative separation technique for the analysis of fosfomycin in biological fluids. A CZE method with indirect UV and contactless conductivity detection has been developed for the determination of fosfomycin in human plasma and microdialysis samples nih.gov. The background electrolyte used consisted of 25 mM benzoic acid and 0.5 mM hexadecyltrimethylammonium bromide, with the pH adjusted depending on the matrix nih.gov.

For plasma samples, a simple protein precipitation with methanol (B129727) is the only required sample preparation step nih.gov. The limit of detection for this method was between 0.6 and 2 µg/mL. The reproducibility of the entire method was found to be better than 8% RSD nih.gov. Another CZE method for determining fosfomycin in pus employed indirect UV absorbance detection at 254 nm. This method had a limit of detection and limit of quantitation of 4.5 and 15 µg/mL, respectively, with an intermediate reproducibility between 2 and 12% RSD nih.gov.

Table 4: Validation Parameters of a CZE Method for Fosfomycin in Pus nih.gov
ParameterValue
Detection Wavelength254 nm (indirect UV)
Limit of Detection (LOD)4.5 µg/mL
Limit of Quantitation (LOQ)15 µg/mL
Repeatability (RSD)2.4 - 8.2%
Intermediate Reproducibility (RSD)2 - 12%
Accuracy (Recovery)75 - 102%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation Methodologies for Research Studies

Effective sample preparation is critical for removing interfering substances from complex biological matrices like plasma and urine, thereby ensuring the accuracy and sensitivity of subsequent analysis. Methodologies for fosfomycin analysis are designed to be robust and reproducible, often involving ultrafiltration, chemical derivatization, or innovative sampling techniques.

Ultrafiltration is a common and straightforward method for sample cleanup in fosfomycin analysis, particularly effective for removing proteins from plasma or urine before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates molecules based on size by forcing the liquid sample through a semipermeable membrane.

In a validated method for quantifying fosfomycin in both human urine and plasma, a universal sample preparation protocol involving ultrafiltration was developed. The procedure is as follows:

A 100 μL aliquot of the sample (urine or plasma) is taken.

An equal volume of an internal standard solution (fosfomycin-13C3 benzylamine) is added.

The mixture is vortexed for 10 seconds.

The sample is then transferred to an ultrafiltration device (e.g., Amicon Ultra 0.5 mL Ultracel 10k) and centrifuged at 16,100 x g for 5 minutes researchgate.net.

This process effectively removes proteins and other macromolecules, yielding a clean extract that can be directly injected into the LC-MS/MS system. The total recovery using this method has been shown to be high, at 102.5% in urine and 99.4% in plasma, with no significant matrix effects observed researchgate.net.

Derivatization is a chemical modification process used to enhance the analytical detection of a compound. For fosfomycin, which lacks a chromophore and is challenging to retain on traditional reversed-phase chromatography columns, derivatization improves its chromatographic behavior and detectability.

Pentafluorobenzyl Bromide (PFBBr) Derivatization: A novel approach involves a phase transfer catalysis (PTC) system for the simultaneous extraction, preconcentration, and derivatization of fosfomycin from human plasma nih.gov. In this method, a phase transfer catalyst facilitates the movement of the fosfomycin anion from the aqueous plasma sample into an organic phase. Once in the organic solvent, it reacts with pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ester nih.gov. PFBBr is a versatile derivatization agent that creates derivatives with excellent properties for gas chromatography (GC) and mass spectrometry, as they are volatile, thermally stable, and strongly electron-capturing researchgate.netnih.gov. The resulting derivative is then analyzed by LC coupled with atmospheric pressure chemical ionization mass spectrometric detection (LC-APCI/MS) nih.gov.

Ion-Pair Complex Formation: Another strategy involves pre-chromatographic derivatization using an acidic dye, such as methyl orange. This technique is employed when using traditional HPLC-UV detection methods, as fosfomycin's high polarity and lack of chromophores make it difficult to retain and detect worldwidejournals.com. The process involves forming a yellow-colored ion-pair complex between fosfomycin and methyl orange in the presence of a phthalate (B1215562) buffer (pH 6.0). This complex is then extracted from the aqueous phase using chloroform. Subsequently, the complex is broken by extracting it with a dilute hydrochloric acid solution, and the resulting solution is analyzed worldwidejournals.com.

Dried plasma spot (DPS) sampling is a microsampling technique that offers significant advantages for pharmacokinetic research, including simplified sample collection, transport, and storage core.ac.uk. A validated LC-MS/MS method has been developed to quantify fosfomycin from DPS samples core.ac.uknih.gov.

The sample preparation for this method involves:

Spotting a small volume (e.g., 20 µL) of plasma onto specialized sample collection paper.

Allowing the spots to dry for two hours at room temperature.

Manually punching a 3 mm disc from the center of the dried spot.

Extracting the disc with a solution of methanol containing an internal standard (e.g., ethylphosphonic acid) uq.edu.au.

This technique has demonstrated a good recovery of 83.6% for fosfomycin from the dried plasma spots. Furthermore, the samples are stable for at least three months when stored at room temperature, which simplifies long-term storage logistics compared to traditional frozen plasma samples nih.govresearchgate.net.

Method Validation in Academic and Research Contexts

For any analytical method to be considered reliable in a research context, it must undergo a thorough validation process to demonstrate its performance. Key validation parameters include linearity, accuracy, precision, and selectivity.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

The ultrafiltration LC-MS/MS method demonstrated excellent linearity over a range of 0.75 to 375 mg/L, with a coefficient of determination (R²) of 0.9998 in both urine and plasma researchgate.net.

The PFBBr derivatization method was found to be linear in spiked plasma solutions over a range of 50-12,000 ng/mL, with a correlation coefficient (r²) greater than 0.999 nih.gov.

For the ion-pair complexation method with methyl orange, the relationship between concentration and peak area was linear in the range of 30-70 µg/mL, with a correlation coefficient (r²) of 0.9946 worldwidejournals.com.

The DPS method showed linearity over a calibration range of 5-2000 mg/L core.ac.uknih.gov.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

For the ultrafiltration method, accuracy was within <2.1% for urine and <3.2% for plasma. Between-day precision was <5.0% and <3.8% for urine and plasma, respectively researchgate.net.

The ion-pair derivatization method was found to have a precision that lies within the limit of 2.0% relative standard deviation (RSD) worldwidejournals.com.

The DPS method demonstrated strong intra-day accuracy and precision at various quality control concentrations nih.gov.

The table below summarizes the validation data for the Dried Plasma Spot (DPS) sampling method.

QC Concentration (mg/L)Precision (±%)Accuracy (%)
15.64.2+3.9
79.98.2-0.1
15812.0-1.2

Data sourced from Parker et al. (2015) core.ac.uknih.gov.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of LC-MS/MS methods, selectivity is typically achieved through a combination of chromatographic separation and the specificity of mass detection using multiple reaction monitoring (MRM). For derivatization-based UV methods, selectivity is confirmed by ensuring that no interfering peaks from diluents or impurities appear at the retention time of the analyte-derivative complex worldwidejournals.com.

The table below provides a comparative overview of key performance characteristics for the different analytical methodologies discussed.

MethodologyLinear RangeKey Validation Findings
Ultrafiltration with LC-MS/MS0.75 - 375 mg/LR² = 0.9998; High recovery (>99%); Good accuracy and precision researchgate.net.
PFBBr Derivatization with LC-APCI/MS50 - 12,000 ng/mLr² > 0.999; LOQ = 50 ng/mL nih.gov.
Ion-Pair Derivatization with HPLC-UV30 - 70 µg/mLr² = 0.9946; Precision within 2% RSD worldwidejournals.com.
Dried Plasma Spot with LC-MS/MS5 - 2000 mg/LRecovery = 83.6%; Stable for 3 months at room temp core.ac.uknih.gov.

Mechanistic Studies of Interactions with Other Antimicrobial Agents

In Vitro Synergistic Interactions and Molecular Basis

The synergistic potential of fosfomycin (B1673569) has been extensively studied in vitro, with combinations showing enhanced efficacy against numerous bacterial species. The primary measure used to quantify these interactions is the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤0.5 is typically indicative of synergy.

The combination of fosfomycin with beta-lactam antibiotics has demonstrated significant synergistic effects, particularly against problematic pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and beta-lactam-resistant Pseudomonas aeruginosa. nih.gov This synergy is primarily attributed to their sequential and complementary actions on bacterial cell wall synthesis.

Fosfomycin and beta-lactam antibiotics target different stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. Fosfomycin acts at a very early stage, inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in peptidoglycan biosynthesis. mdpi.com This disruption of the initial phase of cell wall construction can potentiate the action of beta-lactams, which act at a later stage. Beta-lactams inhibit penicillin-binding proteins (PBPs), enzymes responsible for the final cross-linking of the peptidoglycan layers. By weakening the cell wall at an early step, fosfomycin may facilitate the access and activity of beta-lactams on their PBP targets, leading to a more profound and rapid bactericidal effect. A study assessing various fosfomycin and beta-lactam combinations found that over 80% of these combinations resulted in synergistic or additive effects against Gram-negative bloodstream infection isolates. microbiologyresearch.orgnih.govwhiterose.ac.ukresearchgate.net

Research has shown that fosfomycin can modulate the expression and activity of Penicillin-Binding Proteins (PBPs), the primary targets of beta-lactam antibiotics. In some bacteria, exposure to fosfomycin can lead to a decreased synthesis of certain PBPs. For instance, in MRSA and glycopeptide-intermediate S. aureus (GISA) strains, the combination of fosfomycin and imipenem (B608078) was found to significantly decrease the synthesis of PBP1, PBP2, and PBP3, although not PBP2a, which is responsible for methicillin (B1676495) resistance. nih.gov This alteration of the PBP profile can render the bacteria more susceptible to the action of beta-lactams that target the remaining essential PBPs. This interaction highlights a complex interplay where one antibiotic can modify the target of another, leading to a synergistic outcome.

Table 1: In Vitro Synergy of Fosfomycin with Beta-Lactam Antibiotics This table is interactive and can be sorted by clicking on the column headers.

Organism Beta-Lactam Agent FIC Index Range Percentage of Synergy
Methicillin-Resistant Staphylococcus aureus (MRSA) Nafcillin, Cefotaxime ≤0.5 >90% nih.gov
Pseudomonas aeruginosa Ticarcillin, Piperacillin, Azlocillin, Ceftazidime, Aztreonam, Imipenem ≤0.5 31-61% nih.gov
E. coli, K. pneumoniae, P. aeruginosa Piperacillin/tazobactam ≤0.5 33% nih.govwhiterose.ac.uk
E. coli, K. pneumoniae, P. aeruginosa Ceftazidime/avibactam ≤0.5 30% nih.govwhiterose.ac.uk
Enterococcus spp. Cefotaxime Not specified 90% researchgate.net

Synergistic interactions between fosfomycin and aminoglycosides have been observed against a variety of bacteria, including Pseudomonas aeruginosa and carbapenemase-producing Klebsiella pneumoniae. oup.comfrontiersin.org The proposed molecular basis for this synergy lies in the ability of fosfomycin to enhance the uptake of aminoglycosides into the bacterial cell. By inhibiting the initial steps of cell wall synthesis, fosfomycin can disrupt the integrity of the bacterial cell envelope. oup.com This damage is thought to facilitate the transport of aminoglycosides across the cytoplasmic membrane to their ribosomal targets, leading to an enhanced inhibition of protein synthesis and a more potent bactericidal effect. In a study on P. aeruginosa, combinations of fosfomycin with five different aminoglycosides demonstrated synergistic effects in 60-80% of clinical isolates. oup.com Similarly, synergy has been reported against carbapenem-resistant E. coli isolates. nih.gov

Table 2: In Vitro Synergy of Fosfomycin with Aminoglycosides This table is interactive and can be sorted by clicking on the column headers.

Organism Aminoglycoside Agent FIC Index Range Percentage of Synergy
Pseudomonas aeruginosa Amikacin (B45834), Isepamicin, Gentamicin, Netilmicin, Tobramycin <0.5 60-80% oup.com
Carbapenemase-Producing Klebsiella pneumoniae (VIM-1, VIM-1 plus DHA-1, OXA-48 plus CTX-M-15) Amikacin Not specified Synergistic and bactericidal frontiersin.org
Carbapenemase-Producing Klebsiella pneumoniae (KPC-3) Gentamicin Not specified Synergistic frontiersin.org
Carbapenem-Resistant Escherichia coli Gentamicin, Amikacin ≤0.5 Observed in ST131 isolate nih.gov

The combination of fosfomycin and colistin (B93849) has been investigated as a potential therapeutic option against multidrug-resistant Gram-negative bacteria. The synergy between these two agents is attributed to their distinct mechanisms of action. Colistin, a polymyxin (B74138) antibiotic, disrupts the integrity of the bacterial outer membrane by interacting with lipopolysaccharides. nih.gov This membrane-destabilizing effect is thought to facilitate the entry of fosfomycin into the bacterial cell, where it can then inhibit cell wall synthesis. This combination has shown synergistic activity against carbapenem-resistant Klebsiella pneumoniae and NDM-1-producing Enterobacteriaceae. nih.govresearchgate.net In one study, 72% of carbapenem-resistant K. pneumoniae isolates showed synergy between fosfomycin and colistin. nih.gov

Table 3: In Vitro Synergy of Fosfomycin with Colistin This table is interactive and can be sorted by clicking on the column headers.

Organism FIC Index Range Percentage of Synergy
Carbapenem-Resistant Klebsiella pneumoniae ≤0.5 72% nih.gov
Carbapenem-Resistant Klebsiella pneumoniae Not specified 16% nih.gov
Carbapenem-Resistant Pseudomonas aeruginosa ≤0.5 21.84% researchgate.net
NDM-1-Producing Enterobacteriaceae Not specified Rare consensus.app

Synergistic effects have also been reported for the combination of fosfomycin and linezolid (B1675486), an oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit. This combination has shown promise against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). nih.govdovepress.comnih.gov The precise molecular basis for this synergy is still under investigation, but it is hypothesized that the cell wall weakening effect of fosfomycin may enhance the penetration of linezolid to its intracellular target. In a study with 102 clinical isolates of MRSA, the combination of fosfomycin and linezolid demonstrated synergy in 98.04% of cases. nih.gov Another study on VREfm showed a synergistic effect against all tested isolates and suggested that the combination could inhibit biofilm formation. dovepress.comresearchgate.net

Table 4: In Vitro Synergy of Fosfomycin with Linezolid This table is interactive and can be sorted by clicking on the column headers.

Organism FIC Index Range Percentage of Synergy
Methicillin-Resistant Staphylococcus aureus (MRSA) ≤0.5 98.04% nih.gov
Vancomycin-Resistant Enterococcus faecium (VREfm) <0.5 100% (of 4 isolates) dovepress.comresearchgate.net
Enterococcus spp. ≤0.5 ~70% (synergy or additive) nih.gov

Combinations with Beta-Lactam Antibiotics

Suppression of Resistance Emergence in Combination Regimens (in vitro/animal models)

The use of fosfomycin in combination with other antimicrobial agents has been investigated in various in vitro and animal models to assess its potential to suppress the emergence of resistant bacterial strains. Combination therapy is increasingly considered a crucial strategy to combat multidrug-resistant (MDR) pathogens, and fosfomycin's unique mechanism of action makes it a valuable component in such regimens.

In vitro pharmacokinetic/pharmacodynamic (PK/PD) models have demonstrated that the combination of fosfomycin with agents like amikacin or colistin can suppress the development of resistance in colistin-resistant Klebsiella pneumoniae. nih.gov Studies have shown that while monotherapy may lead to the rapid development of resistance, combination therapy can enhance bactericidal activity and prevent the selection of resistant mutants. mdpi.com For instance, the combination of fosfomycin and amikacin has been shown to be potent in maximizing bacterial killing against colistin-resistant K. pneumoniae, thereby reducing the likelihood of resistance emergence. nih.gov

The rationale behind the ability of fosfomycin combinations to suppress resistance lies in the multi-target attack on the bacterial cell. By inhibiting cell wall synthesis at an early stage, fosfomycin weakens the bacterium, making it more susceptible to the action of another antibiotic that targets a different cellular process. This synergistic killing effect reduces the bacterial load more effectively than monotherapy, thereby decreasing the probability of spontaneous mutations leading to resistance.

Animal and preclinical pharmacokinetic/pharmacodynamic infection models have also provided positive results. nih.gov These studies suggest that intravenous fosfomycin in combination with β-lactams, polymyxins, or aminoglycosides produces a synergistic effect against highly resistant Enterobacterales and non-lactose fermenting bacteria. nih.gov This synergy often surpasses that of other commonly used combination regimens, highlighting the potential of fosfomycin to be a valuable partner drug in treating serious infections caused by resistant Gram-negative bacteria and in preventing the emergence of further resistance. nih.gov

Table 1: In Vitro Studies on Fosfomycin Combination Therapy and Resistance Suppression

Bacterial Species Combination Agents Key Finding
Klebsiella pneumoniae (colistin-resistant) Amikacin, Colistin Combination therapy suppressed the emergence of resistance and showed a more prominent bactericidal effect compared to monotherapy. nih.gov
Staphylococcus aureus (methicillin-resistant) Rifampicin (B610482) Synergy observed, which is critical as rifampicin is prone to rapid resistance development when used alone. oup.com
Multidrug-resistant Enterobacterales β-lactams, Polymyxins, Aminoglycosides Synergistic effects that rival or surpass other combination regimens in preclinical models. nih.gov

Immunomodulatory Properties Independent of Antimicrobial Activity

Influence on Acute Inflammatory Cytokine Response

Fosfomycin has been shown to modulate the production of inflammatory cytokines, particularly in the context of bacterial endotoxin (B1171834) stimulation. In vitro studies using human whole blood exposed to endotoxin have demonstrated that fosfomycin can significantly decrease the messenger RNA (mRNA) levels and the release of pro-inflammatory cytokines. oup.com

Specifically, the addition of fosfomycin has been found to significantly inhibit the mRNA levels of pro-inflammatory cytokines such as interleukin-1-alpha (IL-1α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). oup.com At the protein level, fosfomycin has been observed to reduce the release of IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation. oup.com In one study, the addition of fosfomycin led to a 56% reduction in IL-6 levels and a 73% reduction in TNF-α levels. oup.com Interestingly, this inhibitory effect appears to be selective for pro-inflammatory cytokines, as no significant reduction was observed for the anti-inflammatory cytokines IL-4, IL-10, and IL-13. oup.com

This modulation of the cytokine response suggests that fosfomycin could have a beneficial role in conditions such as sepsis, where an overactive inflammatory response contributes significantly to pathology. By dampening the excessive production of pro-inflammatory mediators, fosfomycin may help to mitigate the harmful effects of the systemic inflammatory response.

Table 2: Effect of Fosfomycin on Pro-inflammatory Cytokine Levels in an In Vitro Endotoxin Model

Cytokine Effect of Fosfomycin Percentage Reduction
Interleukin-6 (IL-6) Significant reduction in protein levels. oup.com 56% oup.com
Tumor Necrosis Factor-alpha (TNF-α) Significant reduction in protein levels. oup.com 73% oup.com
Interleukin-1-alpha (IL-1α) Significant inhibition of mRNA levels. oup.com Not specified

Enhancement of Neutrophil Phagocytic Activity

Fosfomycin has been shown to influence the function of neutrophils, which are key phagocytic cells of the innate immune system. While some studies have found that fosfomycin does not affect the rate of neutrophil phagocytosis as assessed by flow cytometry, it has been demonstrated to enhance their bactericidal ability. oup.comnih.gov

Incubation of neutrophils with fosfomycin has resulted in an increased ability of these cells to kill bacteria. oup.com This enhanced bactericidal activity is associated with an increase in intracellular calcium concentrations and elevated production of extracellular reactive oxygen intermediates (ROI). oup.com The rise in intracellular calcium is a critical signaling event in neutrophils that can potentiate their antimicrobial functions.

The ability of fosfomycin to bolster the killing capacity of neutrophils is particularly relevant in the context of infections where the host's immune system plays a crucial role in clearing the invading pathogens. By enhancing the bactericidal activity of these professional phagocytes, fosfomycin can contribute to a more effective and rapid resolution of the infection, independent of its direct antibiotic action.

Table 3: Effect of Fosfomycin on Neutrophil Function

Neutrophil Function Effect of Fosfomycin Associated Mechanism
Phagocytosis Rate Unaffected in some studies. oup.comnih.gov Not applicable
Bactericidal Ability Enhanced. oup.com Increased intracellular calcium concentrations and elevated extracellular reactive oxygen intermediate (ROI) production. oup.com

Advanced Research Perspectives and Future Directions

Elucidation of Novel Resistance Mechanisms

The emergence of fosfomycin (B1673569) resistance presents a significant challenge to its clinical efficacy. While established resistance mechanisms are well-documented, ongoing research is focused on identifying and characterizing novel pathways of resistance. The primary known mechanisms involve mutations in transporter genes, enzymatic inactivation, and modification of the drug's target.

Mutations in the chromosomal genes encoding for the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT) are a major cause of resistance, as they impede the entry of fosfomycin into the bacterial cell. researchgate.netacs.org Additionally, mutations in regulatory genes such as cyaA and ptsI, which are involved in the expression of these transporters, can also lead to reduced susceptibility. nih.govdmu.edu.cn

Enzymatic inactivation of fosfomycin is another significant resistance strategy employed by bacteria. This is primarily mediated by the fos genes, which encode for enzymes that modify the antibiotic. The most well-characterized of these are FosA, a metallo-dependent glutathione (B108866) S-transferase, and FosB, a thiol-S-transferase. nih.govmdpi.com These enzymes catalyze the addition of glutathione or other thiols to the epoxide ring of fosfomycin, rendering it inactive. mdpi.com More recently, novel fos genes, such as fosA3, fosA4, and fosY, have been identified, highlighting the ongoing evolution of enzymatic resistance. rsc.orggoogle.com

Target modification, specifically alterations in the MurA enzyme, is a less common but important mechanism of resistance. acs.org MurA is the enzyme responsible for the first committed step in peptidoglycan biosynthesis and is the target of fosfomycin. nih.gov Amino acid substitutions in MurA can reduce the binding affinity of fosfomycin, thereby conferring resistance. mdpi.com

Current research is actively investigating the prevalence and dissemination of these resistance determinants, particularly the plasmid-mediated fos genes, which have the potential for horizontal transfer between different bacterial species. nih.govgoogle.com Understanding the genetic context and mobilization of these genes is crucial for predicting and controlling the spread of fosfomycin resistance.

Resistance MechanismKey Genes/Components InvolvedMode of Action
Reduced Permeability glpT, uhpTMutations in transporter genes prevent fosfomycin from entering the bacterial cell.
cyaA, ptsIMutations in regulatory genes decrease the expression of transporter proteins.
Enzymatic Inactivation fosA, fosA3, fosA4Glutathione S-transferases that inactivate fosfomycin by adding glutathione.
fosB, fosYThiol-S-transferases that modify fosfomycin with other thiols.
Target Modification murAAmino acid substitutions in the MurA enzyme reduce the binding affinity of fosfomycin.

Development of New Analogue Generations with Enhanced Properties

To combat emerging resistance and potentially broaden the spectrum of activity, research is underway to synthesize novel analogues of fosfomycin. The chemical synthesis of fosfomycin and its derivatives is an active area of investigation, with several strategies being explored. rsc.org These include the epoxidation of (Z)-1-propenylphosphonates, ring closure of 1,2-dihydroxylpropylphosphonates, and ring closure of halohydrinphosphonates. rsc.org

One area of focus is the development of fosfomycin derivatives with modified functional groups to potentially enhance their antibacterial activity or overcome resistance mechanisms. For example, the synthesis of diethyl (1R,2R)-1,2-epoxy-3-hydroxypropylphosphonate, a trans-configured analogue of fosfomycin, has been reported. While the primary focus of some studies has been on the synthetic methodology, the ultimate goal is to identify compounds with improved pharmacological properties.

Another approach involves the creation of fosfomycin prodrugs designed to improve uptake by bacterial cells. By masking the polar phosphonic acid group, these prodrugs may be able to bypass the traditional transporter systems that are often compromised in resistant strains. Once inside the cell, the prodrug would be cleaved to release the active fosfomycin molecule.

The synthesis of fosfomycin trometamol is an example of a derivative with improved bioavailability for oral administration. nih.gov Further research into novel salt forms and formulations continues to be an area of interest. It is important to note that while the synthesis of various fosfomycin derivatives has been achieved, comprehensive data on their enhanced antibacterial properties against resistant strains are still emerging.

Derivative/AnalogueSynthetic ApproachPotential Enhancement
Fosfomycin TrometamolNeutralization of fosfomycin acid with tromethamineImproved oral bioavailability. nih.gov
Diethyl (1R,2R)-1,2-epoxy-3-hydroxypropylphosphonateIntramolecular Williamson reactionExploration of stereoisomers with potential for altered activity.
Fosfomycin ProdrugsMasking of the phosphonic acid groupPotential to bypass traditional transporter-mediated uptake.

Mechanistic Studies on Bacterial Fitness in the Context of Resistance

A critical aspect of understanding the clinical relevance of fosfomycin resistance is the impact of resistance mutations on bacterial fitness. It has been observed that resistance to fosfomycin, particularly through mutations in transporter systems, can come at a biological cost to the bacterium. dmu.edu.cn This cost can manifest as a reduced growth rate in the absence of the antibiotic. dmu.edu.cn

Studies have shown that mutations in glpT and uhpT, while conferring resistance, can impair the bacterium's ability to utilize certain carbon sources, which may be a contributing factor to the reduced fitness. dmu.edu.cn This trade-off between resistance and fitness could explain why fosfomycin resistance, despite being readily selected for in vitro, has remained relatively uncommon in some clinical settings. nih.gov

Mathematical models have been developed to explore the dynamics of fosfomycin resistance in specific infection environments, such as the bladder during a urinary tract infection. dmu.edu.cn These models suggest that the reduced growth rate of resistant mutants can prevent them from becoming established, especially in environments with fluctuating nutrient availability and periodic flushing, such as the urinary tract. dmu.edu.cn

However, the fitness cost of resistance is not absolute and can be influenced by the specific mutation and the genetic background of the bacterial strain. Compensatory mutations can arise that alleviate the fitness cost associated with the initial resistance mutation, potentially leading to the emergence of highly resistant and fit strains. Ongoing research aims to further elucidate the molecular mechanisms underlying the fitness costs of fosfomycin resistance and the evolutionary pathways that bacteria may take to overcome these costs.

Applications in Microbial Ecology and Environmental Resistome Research

The widespread use of antibiotics, including fosfomycin, has led to their release into the environment through various routes, such as wastewater from municipalities and pharmaceutical manufacturing facilities. nih.gov This has raised concerns about the impact of fosfomycin on environmental microbial communities and its contribution to the environmental resistome, which is the collection of all antibiotic resistance genes in a given environment.

Studies have begun to investigate the effects of fosfomycin on the composition and dynamics of microbial communities in wastewater treatment plants. nih.gov Research has shown that even at low concentrations, fosfomycin can alter the bacterial community structure, potentially selecting for organisms that are more likely to harbor antibiotic resistance genes. nih.gov This highlights the potential for fosfomycin to contribute to the selection and spread of antibiotic resistance in the environment.

Furthermore, the presence of fosfomycin resistance genes, such as those from the fos family, is being monitored in various environmental compartments, including soil, water, and agricultural settings. The identification of these genes in environmental bacteria suggests that these ecosystems can act as reservoirs of resistance determinants that could potentially be transferred to clinically relevant pathogens.

Future research in this area will likely focus on a more comprehensive understanding of the fate and transport of fosfomycin in the environment, its long-term effects on microbial ecosystem functioning, and the role of the environment in the evolution and dissemination of fosfomycin resistance.

Structural Biology and Computational Modeling of Fosfomycin-Target Interactions

Understanding the molecular interactions between fosfomycin and its target, the MurA enzyme, as well as the mechanisms of resistance enzymes, is crucial for the rational design of new and improved fosfomycin analogues. Structural biology techniques, such as X-ray crystallography, have provided detailed insights into the three-dimensional structures of MurA and fosfomycin resistance enzymes like FomA and FosB. mdpi.comwikipedia.org

These structural studies have revealed the key amino acid residues involved in the binding of fosfomycin to the active site of MurA and the catalytic mechanisms of the resistance enzymes. mdpi.com For example, the crystal structure of FomA has been determined in complex with various substrates, providing a step-by-step view of the phosphorylation of fosfomycin. Similarly, the structure of FosB has shed light on how this enzyme utilizes a divalent metal ion and a thiol substrate to inactivate the antibiotic. mdpi.com

Computational modeling, including molecular docking and molecular dynamics simulations, has complemented these experimental studies by providing a dynamic view of the fosfomycin-target interactions. wikipedia.org These computational approaches can be used to predict the binding affinities of novel fosfomycin analogues and to simulate the conformational changes that occur upon drug binding. wikipedia.org This information is invaluable for the in silico screening of potential new drug candidates and for understanding the molecular basis of resistance mutations.

ProteinMethodKey Findings
FomA X-ray Crystallography, Molecular DynamicsElucidation of the conformational changes induced by fosfomycin binding and the roles of catalytic residues. wikipedia.org
FosB X-ray Crystallography, QM/MM SimulationsRevealed the mechanism of epoxide ring opening and the critical role of conformational changes in drug release. mdpi.com
MurA X-ray CrystallographyIdentification of the active site and the covalent binding of fosfomycin to a key cysteine residue. nih.gov

Biosynthetic Engineering for Optimized Production or Novel Derivatives

Fosfomycin is a natural product produced by certain species of Streptomyces and Pseudomonas. nih.gov The elucidation of the biosynthetic pathways of fosfomycin in these organisms has opened up opportunities for biosynthetic engineering to improve the production of the antibiotic and to generate novel derivatives. nih.gov

In Streptomyces, the biosynthesis of fosfomycin involves a series of enzymatic steps that have been well-characterized. nih.gov The gene cluster responsible for fosfomycin production has been identified, and the functions of the individual biosynthetic enzymes are being investigated. nih.gov Similarly, the biosynthetic pathway in Pseudomonas is also being unraveled, revealing some differences from the Streptomyces pathway.

This knowledge of the biosynthetic machinery can be leveraged to increase the yield of fosfomycin through metabolic engineering strategies. This may involve overexpressing key biosynthetic genes, deleting competing metabolic pathways, or optimizing fermentation conditions.

Furthermore, the biosynthetic pathway can be manipulated to create novel fosfomycin analogues. This can be achieved by introducing mutations into the biosynthetic genes to alter their substrate specificity or by feeding the producing organism with modified precursor molecules. This approach, known as mutasynthesis, has the potential to generate a wide range of fosfomycin derivatives that may have improved antibacterial properties or be effective against resistant strains.

OrganismKey Biosynthetic EnzymesEngineering Potential
Streptomyces Fom1-4, FomA-DOverexpression of pathway genes for increased yield; mutasynthesis for novel derivatives. nih.gov
Pseudomonas PsfCUnderstanding alternative biosynthetic routes for the generation of new analogues.

Q & A

Q. How can researchers optimize supplementary materials for this compound studies to enhance reproducibility?

  • Methodological Answer :
  • Raw Data : Upload HPLC chromatograms, NMR spectra, and MIC heatmaps to Figshare or Zenodo.
  • Code Sharing : Provide R/Python scripts for dose-response modeling on GitHub.
  • Reagent Validation : Include Certificate of Analysis (COA) for reference standards and cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.